m-PEG2-MS
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S/c1-9-3-4-10-5-6-11-12(2,7)8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYIMQJCGYDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deciphering m-PEG2-MS: Structure and Nomenclature
An In-depth Technical Guide to m-PEG2-MS and Its Core Functionality
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-mesylate (this compound) and the broader class of m-PEG2-X linkers. It is designed for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, primary functions, and applications, particularly in the realm of bioconjugation and drug discovery.
The term "this compound" is a specific chemical nomenclature that describes a methoxy-terminated polyethylene glycol (PEG) derivative. To understand its structure and function, it is essential to break down its name:
-
m (methoxy): This prefix indicates that one end of the PEG chain is capped with a methoxy group (–OCH₃). This makes the molecule "monofunctional" with respect to its reactive end, preventing undesirable crosslinking in conjugation reactions.
-
PEG2: This signifies a polyethylene glycol chain composed of two repeating ethylene glycol units (–OCH₂CH₂–)₂. The PEG component is critical as it imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecule it is attached to.[1][2][3]
-
Ms (Mesylate): This suffix denotes a mesylate group (–O-S(O)₂-CH₃) as the reactive functional group at the other end of the PEG chain. Mesylates are excellent leaving groups in nucleophilic substitution reactions, making this compound a useful alkylating agent for bioconjugation.
While "this compound" specifically refers to the mesylated form, it belongs to a broader class of m-PEG2-X linkers , where 'X' can be various reactive groups tailored for different conjugation chemistries.
Primary Function: A Versatile Linker in Bioconjugation
The primary function of this compound and related m-PEG2-X molecules is to act as bifunctional linkers . They are instrumental in covalently connecting two different molecules, a process known as bioconjugation. This capability is fundamental in modern drug development and research.
A particularly significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[5]
A PROTAC molecule consists of:
-
A ligand that binds to the target protein of interest.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects these two ligands.
The m-PEG2 linker is often employed in this central role. Its defined length, flexibility, and hydrophilic nature are crucial for optimizing the spatial orientation of the two ligands, which is a key determinant of the PROTAC's efficacy in inducing the degradation of the target protein.[5]
Beyond PROTACs, m-PEG2-X linkers are utilized in:
-
PEGylation: Attaching PEG chains to therapeutic proteins or peptides to enhance their stability, reduce immunogenicity, and prolong their circulation time in the body.
-
Drug Delivery: Modifying small molecule drugs to improve their solubility and pharmacokinetic profiles.[6]
-
Nanotechnology: Functionalizing the surface of nanoparticles for biomedical applications.[2]
Quantitative Data and Chemical Properties
The choice of a specific m-PEG2-X linker depends on the target functional group for conjugation. The table below summarizes the properties of several common m-PEG2-X linkers.
| Linker Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Reactive Towards |
| This compound | C₆H₁₄O₇S₂ | 262.30 | 34604-52-9 | Nucleophiles (e.g., thiols, amines) |
| m-PEG2-acid | C₆H₁₂O₄ | 148.16 | 149577-05-9 | Amines (after activation) |
| m-PEG2-amine | C₅H₁₃NO₂ | 119.16 | 31576-51-9 | Carboxylic acids, NHS esters |
| m-PEG2-NHS ester | C₁₀H₁₅NO₆ | 245.23 | 1127247-34-0 | Primary amines |
| m-PEG2-Maleimide | C₁₂H₁₈N₂O₅ | 270.28 | N/A | Thiols (cysteine residues) |
Experimental Protocols
The following are generalized protocols for bioconjugation reactions using m-PEG2-X linkers. These should be optimized for specific applications.
Protocol for Amine Conjugation using m-PEG2-NHS Ester
This protocol details the labeling of a protein's primary amines (e.g., lysine residues) with an m-PEG2 linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
m-PEG2-NHS ester.[3]
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column for purification.
Methodology:
-
Preparation of Reagents:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately prior to use, prepare a 10-100 mM stock solution of m-PEG2-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 50-fold molar excess of the m-PEG2-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This hydrolyzes any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess linker and reaction byproducts by purifying the protein conjugate using an SEC column.
-
-
Analysis:
-
Characterize the final conjugate using methods such as mass spectrometry (to determine the degree of labeling) and SDS-PAGE (to confirm conjugation).
-
Protocol for Thiol Conjugation using m-PEG2-Maleimide
This protocol is designed for labeling proteins via free thiol groups on cysteine residues.
Materials:
-
Protein with accessible cysteine residues in a phosphate buffer (pH 6.5-7.5) containing EDTA.
-
m-PEG2-Maleimide.[7]
-
Anhydrous DMSO.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Purification column (e.g., SEC).
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP prior to adding the maleimide linker.
-
-
Conjugation Reaction:
-
Prepare a stock solution of m-PEG2-Maleimide in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the m-PEG2-Maleimide solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using SEC to remove unreacted linker.
-
-
Analysis:
-
Characterize the conjugate using appropriate analytical techniques to confirm successful labeling.
-
Visualizing a PROTAC's Mechanism and Experimental Workflow
Caption: The mechanism of action for a PROTAC utilizing an m-PEG2 linker.
Caption: A generalized experimental workflow for bioconjugation.
Alternative Interpretations of the "MS" Abbreviation
While "this compound" is the most chemically accurate interpretation, the abbreviation "MS" could potentially refer to other topics in a biomedical context:
-
Multiple Sclerosis (MS): It is possible the query intended to explore the role of PEGylated compounds in the context of Multiple Sclerosis. Research in this area investigates how PEGylation might be used to improve the delivery or efficacy of MS therapies. The mechanisms of action of MS treatments are varied, including immune modulation and cell depletion.[8][9]
-
Mass Spectrometry (MS): In an analytical context, MS refers to Mass Spectrometry, a key technique for characterizing bioconjugates like those made with m-PEG2 linkers.
However, given the specificity of "m-PEG2," the interpretation of "Ms" as mesylate within the context of a chemical linker remains the most plausible and technically relevant.
References
- 1. m-PEG2-acid | 149577-05-9 [chemicalbook.com]
- 2. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 3. m-PEG2-NHS ester, 1127247-34-0 | BroadPharm [broadpharm.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MPEG-PA | SINOPEG Peg Derivative Functional Group [sinopeg.com]
- 7. m-PEG2-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. researchgate.net [researchgate.net]
- 9. mymsaa.org [mymsaa.org]
An In-depth Technical Guide to m-PEG2-MS: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG2-MS, a bifunctional crosslinker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Chemical Structure and Identification
The compound commonly referred to as this compound is more accurately identified as oxybis(ethane-2,1-diyl) dimethanesulfonate , also known as Ms-PEG2-Ms. It is a homobifunctional crosslinker featuring a two-unit polyethylene glycol (PEG) core flanked by two mesylate (methanesulfonate) leaving groups.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Full Chemical Name | oxybis(ethane-2,1-diyl) dimethanesulfonate |
| Synonyms | Ms-PEG2-Ms, Diethylene glycol dimethanesulfonate |
| CAS Number | 34604-52-9 |
| Molecular Formula | C6H14O7S2 |
| SMILES | CS(=O)(=O)OCCOCCOS(=O)(=O)C |
| InChI Key | CEGQKEWSEGCYRS-UHFFFAOYSA-N |
Physicochemical and Biological Properties
The physicochemical properties of this compound are crucial for its function as a linker in PROTACs, influencing solubility, stability, and the spatial arrangement of the final PROTAC molecule.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 262.30 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 57-58 °C | [3] |
| Boiling Point | 480.2 ± 30.0 °C (Predicted) | [3] |
| Density | 1.389 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in DMSO and other organic solvents. Quantitative solubility data in water is not readily available. | [1][4] |
| logP (Predicted) | Data not readily available | |
| pKa (Predicted) | Data not readily available | |
| Stability | Sulfonate esters are generally stable under neutral and acidic conditions but are susceptible to hydrolysis under basic conditions. | [5][6] |
Role in PROTAC Technology
This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7][8]
The PEG component of the this compound linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[8] The two terminal mesylate groups are excellent leaving groups, allowing for facile covalent attachment to nucleophilic functional groups (such as amines or thiols) present on the POI and E3 ligase ligands.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a typical PROTAC development workflow.
Synthesis of this compound (oxybis(ethane-2,1-diyl) dimethanesulfonate)
This protocol is adapted from general procedures for the mesylation of polyethylene glycols.
Materials:
-
Diethylene glycol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine or pyridine (2.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure oxybis(ethane-2,1-diyl) dimethanesulfonate.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following workflow outlines the key steps in developing a PROTAC using a bifunctional linker like this compound.
References
- 1. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 34604-52-9[Oxybis(ethane-2,1-diyl) dimethanesulfonate 97%]- Jizhi Biochemical [acmec.com.cn]
- 4. 34604-52-9|Oxybis(ethane-2,1-diyl) dimethanesulfonate|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. jove.com [jove.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Solubility Profile of m-PEG2-MS in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methoxy-poly(ethylene glycol)2-methanesulfonate (m-PEG2-MS). The information is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. This guide includes qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solubility.
Core Data: Solubility Summary
| Solvent | Common Abbreviation | Qualitative Solubility |
| Chloroform | CHCl₃ | Soluble |
| Dichloromethane | DCM | Soluble |
| Dimethylformamide | DMF | Soluble |
| Dimethyl Sulfoxide | DMSO | Soluble |
| Water | H₂O | Soluble |
| Alcohols (e.g., Ethanol) | - | Less Soluble |
| Toluene | - | Less Soluble |
| Ether (e.g., Diethyl Ether) | - | Not Soluble |
Table 1: Qualitative solubility of m-PEG-Mesylate in various solvents. Data is based on product information from Creative PEGWorks and general knowledge of PEG solubility.[2]
It is also noted that Dimethyl Sulfoxide (DMSO) is considered a particularly effective solvent for PEG compounds, even more so than water[3][4].
Experimental Protocol: Determination of this compound Solubility
The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.2 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the undissolved solid.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is achieved.
-
Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) by dividing the mass of the dissolved this compound by the volume of the solvent used.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
The Role of the Methanesulfonyl Group in m-PEG2-MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers has become a cornerstone in the design of advanced therapeutics and research tools, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of functionalized PEG reagents, m-PEG2-MS, or methoxy-PEG2-methanesulfonate, offers a unique set of properties centered around the reactivity of its terminal methanesulfonyl group. This technical guide provides an in-depth exploration of the fundamental role of the methanesulfonyl group in this compound, detailing its chemical properties, reaction mechanisms, and applications in bioconjugation, supported by experimental protocols and quantitative data.
Introduction to this compound and the Methanesulfonyl Group
This compound is a heterobifunctional linker molecule comprising a methoxy-terminated diethylene glycol (PEG2) chain and a terminal methanesulfonyl (mesylate) group. The PEG component imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The core functionality of this compound, however, lies in the chemical reactivity of the methanesulfonyl group.
The methanesulfonyl group, often abbreviated as Ms, is an excellent leaving group in nucleophilic substitution reactions. This property is attributed to the ability of the sulfonate ester to stabilize the negative charge that develops on the oxygen atom during the transition state and upon its departure as the methanesulfonate anion. This anion is a weak base, making it a very stable leaving group and thus facilitating the reaction.
The Methanesulfonyl Group as a Reactive Handle for Bioconjugation
The primary role of the methanesulfonyl group in this compound is to serve as an electrophilic site for covalent bond formation with nucleophilic residues on biomolecules, such as proteins and peptides. This process, known as PEGylation, is a widely used strategy to improve the therapeutic properties of biomolecules.
Reaction with Amine Groups
Primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, are common targets for PEGylation. The reaction of this compound with an amine proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the carbon atom adjacent to the sulfonate ester, displacing the methanesulfonate leaving group and forming a stable secondary or tertiary amine linkage.
Reaction Scheme:
R-NH₂ + CH₃O-(CH₂CH₂)₂-O-SO₂CH₃ → R-NH-(CH₂CH₂)₂-O-CH₃ + CH₃SO₃⁻ + H⁺
This reaction is typically carried out under basic conditions (pH > 8) to ensure that a significant portion of the amine groups are deprotonated and thus nucleophilic.
Reaction with Thiol Groups
The thiol group of cysteine residues is another important target for bioconjugation due to its high nucleophilicity, especially in its deprotonated thiolate form. The reaction of this compound with a thiol follows a similar SN2 pathway to that of amines, resulting in the formation of a stable thioether bond.
Reaction Scheme:
R-SH + CH₃O-(CH₂CH₂)₂-O-SO₂CH₃ → R-S-(CH₂CH₂)₂-O-CH₃ + CH₃SO₃⁻ + H⁺
To facilitate this reaction, a pH above the pKa of the cysteine thiol (typically around 8.5) is preferred to generate the more reactive thiolate anion.
Advantages of the Methanesulfonyl Group in PEG Linkers
The choice of the reactive group on a PEG linker is critical for the successful synthesis of bioconjugates. The methanesulfonyl group in this compound offers several advantages over other common functionalities:
-
High Reactivity: Mesylates are generally more reactive than tosylates and halides, allowing for faster conjugation reactions under milder conditions.[3]
-
Good Stability: While highly reactive towards strong nucleophiles, the sulfonate ester is relatively stable to hydrolysis under neutral and acidic conditions, providing a good shelf-life for the reagent and better control over the conjugation reaction compared to more labile esters like N-hydroxysuccinimide (NHS) esters.[4][5]
-
Formation of Stable Linkages: The resulting amine and thioether bonds formed upon reaction are highly stable under physiological conditions, ensuring the integrity of the bioconjugate.
Quantitative Data and Experimental Protocols
The efficiency and kinetics of bioconjugation reactions are crucial for producing well-defined and reproducible products. The following tables summarize key quantitative data related to the properties of this compound and its reactivity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (probable) | C₆H₁₄O₅S | 198.24 | N/A |
| Ms-PEG2-MS | C₆H₁₄O₇S₂ | 262.30 | 34604-52-9[6] |
| m-PEG2-acid | C₆H₁₂O₄ | 148.16 | 149577-05-9[7] |
| m-PEG2-amine | C₅H₁₃NO₂ | 119.16 | 31576-51-9[8] |
| m-PEG2-NHS ester | C₁₀H₁₅NO₆ | 245.23 | 1127247-34-0[9] |
Table 2: Comparison of Leaving Group Abilities
| Leaving Group | pKa of Conjugate Acid | Relative Reactivity (approx.) |
| Methanesulfonate (Mesylate) | -1.9 | High |
| p-Toluenesulfonate (Tosyl) | -2.8 | Medium-High |
| Chloride | -7 | Medium |
| N-Hydroxysuccinimide | 4.5 | High (but prone to hydrolysis) |
Experimental Protocol: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible amine or thiol groups. Optimization of reaction conditions may be necessary for specific proteins.
Materials:
-
This compound
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5-8.5 for amines; Tris buffer, pH 8.0-9.0 for thiols)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine for amine reactions; 1 M 2-mercaptoethanol or dithiothreitol for thiol reactions)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve this compound
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) if targeting lysine residues.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to the desired stock concentration (e.g., 100 mM).
-
Conjugation Reaction: Add the this compound solution to the protein solution with gentle stirring. The molar excess of this compound over the protein will depend on the number of desired modifications and the reactivity of the target residues. A starting point is typically a 10- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.
-
Purification: Remove unreacted this compound and quenching reagent by SEC or dialysis against a suitable storage buffer.
-
Analysis: Characterize the resulting conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry to determine the degree of PEGylation.
Application in PROTACs: The Role of the this compound Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formation.
This compound serves as a valuable building block in the synthesis of PROTACs. The methanesulfonyl group provides a reactive handle to conjugate the PEG linker to one of the binding moieties, typically through a nucleophilic amine or thiol group on the ligand. The other end of the PEG chain is then functionalized to react with the second binding moiety.
Signaling Pathway Example: Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[6][] PROTACs have been developed to target BTK for degradation. A PROTAC targeting BTK typically consists of a BTK inhibitor, a linker, and a ligand for an E3 ligase such as Cereblon (CRBN).[7] The PEG linker, often assembled using reagents like this compound, plays a crucial role in positioning the BTK and CRBN proteins for efficient ubiquitination.
Experimental Workflow: PROTAC Synthesis and Evaluation
The synthesis and evaluation of a PROTAC involves a multi-step process, where linkers like this compound are utilized in the initial stages.
Conclusion
The methanesulfonyl group in this compound is a highly effective reactive moiety for bioconjugation, offering a combination of high reactivity, stability, and the ability to form robust covalent bonds with nucleophilic groups on biomolecules. These characteristics make this compound a valuable tool for the synthesis of PEGylated proteins and peptides, and a critical component in the construction of complex therapeutic modalities such as PROTACs. A thorough understanding of the chemistry of the methanesulfonyl group is essential for its successful application in drug discovery and development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Profiling Sulfonate Ester Stability: Identification [research.amanote.com]
- 9. researchgate.net [researchgate.net]
The Ultimate Guide to PEG Linkers in Bioconjugation: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing polyethylene glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of biopharmaceutical development, enhancing the therapeutic efficacy and safety of various drugs.[1] This guide will delve into the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers.
Core Principles of PEGylation
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, can confer several advantageous properties.[1] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile. The covalent attachment of PEG chains changes the physical and chemical properties of the biomedical molecule, such as its conformation, electrostatic binding, and hydrophobicity.[2]
The core principle behind these benefits is the ability of the flexible PEG polymer to create a large hydrodynamic volume, effectively forming a protective hydrophilic shield around the conjugated molecule. Each repeating ethylene oxide unit of a PEG chain can bind 2-3 water molecules, contributing to this hydration shell.[3] This shield sterically hinders the approach of other molecules, including proteolytic enzymes and antibodies, and increases the overall size of the conjugate, which is key to its enhanced in vivo performance.
Key Advantages of Using PEG Linkers
The application of PEG linkers in bioconjugation offers a multitude of advantages that address common challenges in drug development:
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule significantly reduces its rate of renal clearance through glomerular filtration.[1][4] This leads to a longer circulation time in the bloodstream, which can allow for less frequent dosing, improving patient compliance and quality of life.[4][5] PEGs with a molecular weight of less than 6 kDa can undergo unrestricted renal ultrafiltration, while larger PEGs are cleared more slowly.[4]
-
Enhanced Stability: The protective layer created by the PEG chain shields the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][6]
-
Reduced Immunogenicity and Antigenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of it being recognized by the immune system and triggering an immune response.[1][4][6] This is particularly crucial for non-human derived proteins or chronically administered biologics.
-
Increased Solubility: PEG's hydrophilic nature can significantly increase the solubility of hydrophobic drugs or proteins, making them more suitable for intravenous administration and preventing aggregation.[1][6]
The logical relationship between the properties of PEG and the resulting benefits for the bioconjugate is illustrated in the diagram below.
Types of PEG Linkers and Conjugation Chemistries
The versatility of PEGylation stems from the wide variety of available PEG linker architectures and reactive functional groups. The choice of linker depends on the target biomolecule, the desired properties of the final conjugate, and the specific functional groups available for reaction.
PEG Linker Architectures
-
Linear PEGs: These are the simplest form, consisting of a straight chain with functional groups at one or both ends.[7] They are predictable and cost-effective, making them ideal for many standard applications.[7]
-
Branched PEGs: These structures feature multiple PEG arms extending from a central core.[7] They provide superior shielding effects, which can lead to even greater increases in circulation time and a more pronounced reduction in immunogenicity compared to linear PEGs of the same total molecular weight.[7][8]
-
Cleavable PEGs: These linkers are designed with a moiety that can be broken under specific physiological conditions (e.g., pH change, presence of specific enzymes). This allows for the controlled release of the unmodified parent drug at the target site, which can be advantageous if the PEG chain hinders the molecule's biological activity.
The different architectures of PEG linkers offer distinct advantages for bioconjugation strategies.
Common Conjugation Chemistries
The covalent attachment of PEG linkers is achieved by using PEGs functionalized with reactive groups that target specific amino acid side chains on a protein.
-
Amine-Reactive (Lysine) PEGylation: This is the most common approach due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are widely used functional groups that react with primary amines (the ε-amino group of lysine or the N-terminus) under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.
-
Thiol-Reactive (Cysteine) PEGylation: This method offers more site-specificity as cysteine residues are less abundant than lysines. Maleimide-functionalized PEGs react specifically with free sulfhydryl (-SH) groups on cysteine residues at near-neutral pH (6.5-7.5) to form a stable thioether bond.
-
Click Chemistry: Bioorthogonal reactions, such as copper-free click chemistry involving DBCO (dibenzocyclooctyne) and azide groups, provide very high specificity and efficiency, allowing for conjugation in complex biological media without side reactions.
Quantitative Data on the Effects of PEGylation
The extent to which PEGylation modifies a bioconjugate's properties is highly dependent on the size and architecture of the PEG linker. The following tables summarize quantitative data from various studies to illustrate these effects.
Effect of PEG Size and Structure on Pharmacokinetics
A primary goal of PEGylation is to extend the circulation half-life of a therapeutic. This is achieved by increasing the molecule's size to reduce renal clearance.
| Drug/Protein | PEG Linker Type & Size | Elimination Half-Life (t½) | Fold Increase in t½ | Reference |
| Interferon-α | Unmodified | ~2-3 hours | - | [5] |
| Linear, 5 kDa | ~20 hours | ~7-10x | [5] | |
| Linear, 12 kDa | ~40 hours | ~13-20x | [5] | |
| Branched, 40 kDa | ~60-80 hours | ~20-40x | [5] | |
| rhTIMP-1 | Unmodified | 1.1 hours | - | [9][10] |
| Linear, 20 kDa | 28 hours | ~25x | [9][10] | |
| Pegylated Peptide | Linear, ~30 kDa (Total M_r 70k) | 8.0 hours | - | [11] |
| Linear, ~90 kDa (Total M_r 150k) | 17.7 hours | 2.2x | [11] | |
| Bovine Serum Albumin (BSA) in PLGA NPs | Unmodified | 13.6 minutes | - | [12] |
| PEGylated NPs | 4.5 hours | ~20x | [12] |
Data compiled from multiple sources and may involve different experimental models. Direct comparison should be made with caution.
Effect of PEGylation on Solubility and Stability
PEGylation is an effective strategy for increasing the solubility of hydrophobic molecules and enhancing stability.
| Molecule | PEG Modification | Change in Property | Quantitative Measure | Reference |
| PSMA Inhibitor | Unmodified | - | LogD7.4 = -2.64 | [13] |
| PEG8 linker | Increased Hydrophilicity | LogD7.4 = -4.23 | [13] | |
| Glucagon | Unmodified | - | - | [14] |
| 2.2 kDa (Linear & Branched) | Decreased surface adsorption | PEGylation reduced the number of molecules adsorbing per unit of surface area. | [14] |
Effect of PEGylation on Immunogenicity
While PEG itself is considered to have low immunogenicity, the attachment of PEG can shield the protein from the immune system. However, in some cases, antibodies can be generated against the PEG moiety itself.
| Protein | PEG Modification | Effect on Immunogenicity | Key Finding | Reference |
| Therapeutic Proteins (General) | Linear vs. Branched PEG | Reduced Immunogenicity | Large branched PEGs provide a more marked reduction in immunogenicity compared to small linear PEGs. | [4] |
| Tetanus Toxoid (TT) | Linear 5 kDa vs 20 kDa | Anti-PEG Response | Higher molecular weight mPEG elicited a stronger anti-PEG antibody response. | [2] |
| Tetanus Toxoid (TT) | Linear 20 kDa vs Branched 20 kDa | Anti-PEG Response | Branching of mPEG had an insignificant effect on the anti-PEG immune response. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for two of the most common PEGylation reactions. It is crucial to optimize these protocols for each specific protein and PEG reagent.
Protocol 1: PEGylation of a Protein via NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting lysine residues and the N-terminus.
Materials:
-
Protein to be PEGylated (e.g., IgG antibody)
-
PEG-NHS ester reagent (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve or buffer-exchange the protein into 0.1 M PBS, pH 7.4. The protein concentration should typically be between 1-10 mg/mL.
-
Ensure the buffer contains no primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
-
Preparation of PEG-NHS Ester Solution:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF. The NHS-ester moiety hydrolyzes readily in aqueous solutions, so do not prepare stock solutions for storage.
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point for IgG).
-
Add the calculated volume of the PEG-NHS ester solution to the stirred protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice. The optimal time may vary.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 5-15 minutes. This will hydrolyze any unreacted PEG-NHS ester.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts from the conjugate.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10-30 kDa for proteins > 50 kDa).
-
Size-Exclusion Chromatography (SEC): For higher purity and faster separation, use an SEC column appropriate for the size of the PEGylated conjugate.
-
-
Characterization and Storage:
-
Analyze the conjugate using SDS-PAGE (which will show a size shift), SEC, and/or Mass Spectrometry to determine the degree of PEGylation.
-
Store the purified PEGylated protein under the same conditions as the original, unmodified protein.
-
The workflow for a typical NHS-ester PEGylation experiment is depicted below.
Protocol 2: PEGylation of a Protein via Maleimide Chemistry
This protocol is for the site-specific conjugation of a PEG-Maleimide to a protein's free cysteine residues.
Materials:
-
Thiol-containing protein (may require reduction of disulfide bonds)
-
PEG-Maleimide reagent
-
Thiol-free buffer: Phosphate-Buffered Saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Purification system (as in Protocol 1)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve or buffer-exchange the protein into a degassed, thiol-free buffer (e.g., PBS + EDTA, pH 7.0). EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
-
If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by desalting or dialysis before adding the PEG-Maleimide.
-
-
Preparation of PEG-Maleimide Solution:
-
Prepare a stock solution (e.g., 10 mM) of PEG-Maleimide in a suitable solvent (e.g., the conjugation buffer, DMSO, or DMF) immediately before use.
-
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubate the reaction mixture, protected from light, for 2-4 hours at room temperature or overnight at 4°C. The maleimide group can hydrolyze at pH > 7.5, so maintaining the pH is critical.
-
-
Quenching the Reaction (Optional):
-
To quench unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification and Analysis:
-
Purify the PEGylated conjugate using dialysis or size-exclusion chromatography to remove excess PEG reagent and byproducts.
-
Characterize the final product using methods like SDS-PAGE, SEC, and Mass Spectrometry to confirm conjugation and purity.
-
Conclusion and Future Outlook
PEGylation has proven to be an indispensable tool in drug development, transforming the therapeutic potential of numerous proteins, peptides, and small molecules.[5] By judiciously selecting the PEG linker's architecture, molecular weight, and conjugation chemistry, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug to enhance its efficacy and safety profile. While challenges such as the potential for anti-PEG antibody formation exist, ongoing innovations in PEG chemistry, including the development of new linker designs and site-specific conjugation techniques, continue to expand the capabilities of this powerful platform.[15] As our understanding of the structure-function relationships of PEGylated bioconjugates deepens, PEG linkers will undoubtedly remain a central technology in the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 3. frontiersin.org [frontiersin.org]
- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
The Pivotal Role of the Linker in PROTAC-Mediated Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation and the Centrality of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] While the ligands provide specificity for the POI and a particular E3 ligase, the linker is a critical determinant of the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4]
The linker's role extends far beyond that of a simple spacer. Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the POI.[1] Conversely, a suboptimal linker can lead to steric hindrance, unstable ternary complexes, or off-target effects, underscoring the necessity of rational linker design in the development of potent and selective PROTACs.[5]
Mechanism of Action: The Linker as a Molecular Matchmaker
The catalytic mechanism of a PROTAC is a cyclical process orchestrated by the linker.[]
-
Ternary Complex Formation : The PROTAC, upon entering the cell, simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex.[1][7] The linker's flexibility and length are crucial in enabling this dual binding and influencing the relative orientation of the two proteins.[5]
-
Ubiquitination : Within the ternary complex, the E3 ligase is brought into close proximity to the POI, facilitating the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.[]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[]
-
PROTAC Recycling : Following degradation of the POI, the PROTAC is released and can engage in another cycle of binding and degradation, allowing it to act substoichiometrically.[3][]
Types of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has a significant impact on the physicochemical properties and biological activity of the PROTAC.[1][2]
Flexible Linkers
Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and ability to allow for conformational sampling to achieve a productive ternary complex.[1]
-
Alkyl Chains : Simple hydrocarbon chains of varying lengths are a common starting point.[1] They offer a high degree of conformational freedom.
-
Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[2][8] The repeating ethylene glycol units impart hydrophilicity.[8]
Rigid Linkers
Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which can reduce the entropic penalty of binding and improve selectivity.[1]
-
Cyclic Structures : Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.[1]
-
Aromatic Systems : Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]
-
Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1]
"Smart" or Functional Linkers
Recent advancements have led to the development of linkers with additional functionalities, such as photoswitchable linkers that allow for spatiotemporal control of PROTAC activity.[9]
Quantitative Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1] A linker that is too short may cause steric hindrance, while a linker that is too long may lead to an unstable ternary complex.[1] The optimal linker length often falls within a narrow range, creating a "sweet spot" for maximal degradation.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | CRBN | PEG/Alkyl | 16 | ~1 | >90 | [1] |
| p38α | VHL | PEG/Alkyl | 15-17 | ~10 | >80 | [1] |
| BRD4 | VHL | PEG | 12 | 2.5 | >95 | [10] |
| IRAK4 | CRBN | PEG/Alkyl | 12-16 | ~5 | >90 | [11] |
Experimental Protocols
Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines a general method for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology.
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., Flag-tagged CRBN/DDB1)
-
PROTAC of interest
-
AlphaLISA buffer
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-coated donor beads
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Methodology:
-
Reagent Preparation : Reconstitute and dilute the recombinant tagged POI and E3 ligase complex in AlphaLISA buffer to their final desired concentrations. Prepare a serial dilution of the PROTAC.[11]
-
Assay Plate Setup : In a 384-well plate, add the POI, E3 ligase complex, and the serially diluted PROTAC.[11]
-
Ternary Complex Formation : Incubate the plate for 1 hour at room temperature to allow for the formation of the ternary complex.[11]
-
Bead Addition : Add the AlphaLISA acceptor beads and donor beads to the wells.[11]
-
Incubation : Incubate the plate for 1 hour at room temperature in the dark.[11]
-
Data Acquisition : Read the plate on an AlphaScreen-compatible plate reader to measure the luminescent signal, which is proportional to the amount of ternary complex formed.[11]
Protein Degradation Assay (Western Blot)
This protocol details the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis : Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentrations, add Laemmli sample buffer, and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[3]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[9]
-
Wash the membrane with TBST.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane with TBST.[9]
-
-
Detection and Analysis :
-
Apply the chemiluminescent substrate to the membrane.[3]
-
Capture the signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software.[9]
-
Normalize the intensity of the POI band to the loading control band.[9]
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Rational Linker Design: A Logical Approach
The design of an effective PROTAC linker is an iterative process that involves balancing multiple parameters. A logical workflow can guide the optimization process.
Conclusion
The linker is a pivotal component of a PROTAC molecule, with a profound impact on its biological activity. A deep understanding of the interplay between linker length, composition, and the formation of a stable and productive ternary complex is essential for the rational design of effective protein degraders. The systematic evaluation of these parameters, guided by robust biophysical and cell-based assays, will continue to be a cornerstone of PROTAC development, unlocking the full therapeutic potential of this exciting modality. The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies, promising to accelerate the discovery of next-generation protein degraders.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Guide: Storage and Handling of m-PEG2-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical recommendations for the proper storage and handling of m-PEG2-MS (2-(2-methoxyethoxy)ethyl methanesulfonate), a bifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical to ensure the compound's integrity, stability, and performance in research and drug development applications.
Overview and Chemical Profile
This compound is a hydrophilic polyethylene glycol (PEG) derivative containing a terminal methoxy group and a mesylate functional group. The mesylate is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, which is a key feature for its use in bioconjugation. Its PEG spacer enhances solubility in aqueous media.
Chemical Structure:
-
IUPAC Name: 2-(2-methoxyethoxy)ethyl methanesulfonate
-
CAS Number: 60696-83-5
-
Molecular Formula: C₆H₁₄O₅S
-
Molecular Weight: 198.24 g/mol
Storage Recommendations
Proper storage of this compound is crucial to prevent degradation and maintain its chemical integrity. The following conditions are recommended based on its chemical properties and information for structurally similar compounds.
Quantitative Storage Condition Summary:
| Form | Storage Condition | Duration |
| Solid Powder | Long-term: -20°C, dry and dark environment. | Up to 3 years+ |
| Short-term: 0 - 4°C, dry and dark. | Days to weeks | |
| In Solvent | -80°C | Up to 1 year |
| Shipping | Ambient temperature or with blue ice. | Stable for weeks |
Data synthesized from supplier recommendations for this compound and its analogs.[1][2]
Handling Protocols
Due to its reactivity and potential sensitivity to environmental factors, specific handling procedures should be followed. This compound is likely to be hygroscopic (moisture-sensitive), light-sensitive, and susceptible to degradation by strong oxidizing agents and nucleophiles.
General Handling
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination.
Protocol for Handling a Hygroscopic Compound
This compound is expected to be hygroscopic. Moisture can lead to hydrolysis of the mesylate group, rendering the compound inactive for its intended conjugation reactions.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: For applications requiring stringent anhydrous conditions, handle the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Storage: Store the compound in a tightly sealed container, preferably with a desiccant. For frequent use, consider aliquoting the powder into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Protocol for Handling a Light-Sensitive Compound
Exposure to light, particularly UV light, can potentially lead to the degradation of PEG compounds.
-
Appropriate Containers: Store this compound in amber glass vials or wrap clear vials with aluminum foil to protect from light.[3][4]
-
Minimize Exposure: During handling and experimental procedures, minimize the exposure of the compound (both in solid form and in solution) to direct light. Work in a dimly lit area when possible.[3]
-
Solutions: Protect solutions containing this compound from light by using amber-colored volumetric flasks or by wrapping the container in foil.
Reconstitution and Solution Storage
Protocol for Reconstitution:
-
Solvent Selection: Choose an appropriate anhydrous solvent. This compound is soluble in dimethyl sulfoxide (DMSO).[2] Ensure the solvent is of high purity and low water content.
-
Procedure:
-
Equilibrate the this compound vial to room temperature as described above.
-
Under an inert atmosphere if necessary, add the desired volume of anhydrous solvent to the vial.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C for short-term storage (days to weeks) or at -80°C for long-term storage (months).[1][2]
-
Use tightly sealed vials with a secure cap (e.g., with a PTFE liner) to prevent solvent evaporation and moisture ingress.
-
It is advisable to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting and for developing robust analytical methods.
-
Hydrolysis: The mesylate group is susceptible to hydrolysis, especially in the presence of moisture, which will yield the corresponding alcohol (m-PEG2-OH) and methanesulfonic acid. This is a primary concern as it inactivates the molecule for its intended use in conjugation.
-
Oxidative Degradation: Like other polyethylene glycols, the polyether backbone can undergo oxidative degradation. This process can be initiated by heat, light, or the presence of transition metal ions. Degradation can lead to chain scission and the formation of impurities such as formaldehyde and formic acid, which can react with other molecules in a formulation.
Safety and Disposal
-
Safety: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention. A comprehensive Safety Data Sheet (SDS) for a similar PEG derivative should be consulted for detailed safety information.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Visualized Workflow: this compound in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. The following diagram illustrates the general workflow for its use.
Caption: Workflow for PROTAC synthesis using this compound as a linker precursor.
Logical Relationship: Storage and Handling Considerations
The following diagram outlines the logical flow for making decisions on the storage and handling of this compound based on its chemical properties.
Caption: Decision-making flow for this compound storage based on its properties.
References
- 1. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note: Protocol for the Use of m-PEG2-MS in PROTAC® Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.[3][4]
This application note provides a detailed protocol for the use of m-PEG2-MS, a methoxy-terminated di-ethylene glycol linker activated with a methanesulfonyl (mesylate) group, in the synthesis of PROTACs. The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with common functional groups found on POI and E3 ligase ligands, such as amines and phenols, to form stable ether or amine linkages.
Principle of Reaction
The synthesis of a PROTAC using this compound involves a two-step sequential nucleophilic substitution. First, a ligand bearing a nucleophilic functional group (e.g., a primary or secondary amine, or a phenol) is reacted with this compound. The nucleophile displaces the mesylate group, forming a stable covalent bond with the PEG linker. This intermediate is then purified and subsequently reacted with the second ligand, which also possesses a suitable functional group for conjugation. This modular approach allows for the flexible and efficient assembly of PROTACs.[3]
Materials and Equipment
-
This compound (1-(2-methoxyethoxy)-2-(methylsulfonyloxy)ethane)
-
POI-ligand with a nucleophilic handle (e.g., -NH2, -OH)
-
E3 ligase-ligand with a suitable functional group for subsequent conjugation
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Potassium carbonate (K2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Experimental Protocols
Protocol 1: Conjugation of this compound to a Ligand Containing a Primary or Secondary Amine
This protocol describes the N-alkylation of a ligand containing an amine functional group.
1. Reaction Setup: a. Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution. c. In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
2. Reaction: a. Slowly add the this compound solution to the ligand solution under an inert atmosphere. b. Stir the reaction mixture at 50-60 °C. c. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-16 hours).
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the desired PEGylated ligand.
Protocol 2: Conjugation of this compound to a Ligand Containing a Phenolic Hydroxyl Group
This protocol outlines the O-alkylation of a ligand with a phenolic hydroxyl group.
1. Reaction Setup: a. Dissolve the phenol-containing ligand (1.0 eq) in anhydrous DMF. b. Add a mild base such as K2CO3 (3.0 eq) to the solution. c. In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
2. Reaction: a. Slowly add the this compound solution to the ligand solution under an inert atmosphere. b. Stir the reaction mixture at 60-80 °C. c. Monitor the reaction progress by LC-MS (typically 6-24 hours).
3. Work-up and Purification: a. Cool the reaction mixture and filter to remove the inorganic base. b. Dilute the filtrate with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate. d. Purify the crude product by flash column chromatography or preparative RP-HPLC.
Data Presentation
The following table summarizes representative data for the synthesis of a hypothetical PROTAC using the this compound linker.
| Step | Reaction | Reactants (molar ratio) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | N-alkylation of POI-NH2 | POI-NH2 : this compound (1 : 1.2) | DMF | DIPEA | 60 | 12 | 75 | >95% |
| 2 | Amide coupling | POI-PEG-NH2 : E3-COOH (1 : 1.1) | DMF | HATU/DIPEA | 25 | 4 | 85 | >98% |
| 1' | O-alkylation of POI-OH | POI-OH : this compound (1 : 1.2) | DMF | K2CO3 | 70 | 18 | 68 | >95% |
| 2' | Click Reaction | POI-PEG-N3 : E3-alkyne (1 : 1) | tBuOH/H2O | CuSO4/Ascorbate | 25 | 8 | 92 | >99% |
Visualizations
PROTAC Synthesis Workflow using this compound
The following diagram illustrates the general workflow for synthesizing a PROTAC using an this compound linker, starting with either an amine or phenol-containing ligand.
Caption: General workflow for PROTAC synthesis using this compound.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The this compound linker is a versatile and efficient tool for the synthesis of PROTACs. Its reactivity towards common nucleophiles allows for the straightforward and modular assembly of these complex molecules. The protocols provided herein offer a solid foundation for researchers to incorporate this linker into their PROTAC design and development workflows. The hydrophilic nature of the PEG moiety can contribute to improved solubility and pharmacokinetic profiles of the final PROTAC, making this compound an attractive option for drug discovery programs.[4][5] As with any PROTAC synthesis, optimization of linker length and attachment points is crucial for achieving optimal degradation efficacy.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: m-PEG2-MS for Site-Specific Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of proteins with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[1][2][3] The notation "m-PEG2-MS" typically refers to a methoxy-polyethylene glycol derivative with two ethylene glycol units, where "MS" signifies the use of mass spectrometry for characterization of the resulting conjugate. The reactive group attached to the m-PEG2 moiety determines its target specificity on the protein surface. This document provides detailed protocols and application notes for site-specific protein modification using m-PEG2 derivatives, focusing on the two most common targets: primary amines (e.g., lysine residues) and free thiols (cysteine residues).
Principle of Site-Specific Modification
Site-specific modification aims to attach a PEG molecule to a predetermined location on a protein. This is crucial for preserving the protein's biological activity, which might be compromised by random modification.[4] Site-specificity can be achieved by targeting unique, naturally occurring amino acids or by genetically engineering specific residues, such as cysteine, into the protein sequence.[4] The choice of the reactive m-PEG2 derivative is dictated by the target amino acid. For instance, N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines, while maleimide groups are selective for thiol groups.[3][5]
Applications
The use of m-PEG2 linkers in protein modification has significant applications in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[6][7][8] In ADCs, a potent cytotoxic drug is conjugated to a monoclonal antibody, and hydrophilic linkers like PEG can improve the stability and in vivo performance of the ADC.[7][8] PEGylation is also employed to enhance the therapeutic properties of various proteins and peptides.[1][3]
I. Modification of Primary Amines (Lysine Residues) with m-PEG2-NHS Ester
This section details the protocol for modifying primary amine groups on a protein using an m-PEG2-NHS ester. The NHS ester reacts with the ε-amino group of lysine residues and the N-terminal α-amino group to form a stable amide bond.[1][5]
Reaction Mechanism
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
Experimental Workflow
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Transglutaminase-mediated PEGylation of proteins: direct identification of the sites of protein modification by mass spectrometry using a novel monodisperse PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m-PEG2-NHS ester, 1127247-34-0 | BroadPharm [broadpharm.com]
- 6. enovatia.com [enovatia.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Applications of m-PEG2-MS in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol-mesylate with two ethylene glycol units (m-PEG2-MS) is a short, discrete PEG (dPEG®) linker that is increasingly utilized in the field of targeted drug delivery. Its defined molecular weight and length provide greater homogeneity to the final conjugate compared to traditional polydisperse PEGs. The terminal mesylate group is an excellent leaving group, allowing for efficient covalent conjugation to nucleophilic functional groups such as amines (-NH2) and thiols (-SH) found on proteins, peptides, antibodies, and other bioactive molecules. This property makes this compound a valuable tool for developing precisely engineered drug delivery systems, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles.
The incorporation of the m-PEG2 linker can improve the solubility and stability of hydrophobic drugs, reduce aggregation, and potentially prolong circulation half-life by shielding the conjugate from enzymatic degradation and the immune system. These attributes contribute to enhanced pharmacokinetic and pharmacodynamic profiles of the therapeutic agent.
Application Notes
The primary application of this compound revolves around its function as a flexible and hydrophilic spacer arm to connect a targeting moiety to a therapeutic payload.
Synthesis of Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The PEG linker enhances the solubility of the ADC, which is often a challenge when conjugating hydrophobic payloads. The defined length of the m-PEG2 linker allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.
Assembly of PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound serves as a linker to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG chain are critical for optimal ternary complex formation and subsequent protein degradation.
Functionalization of Nanoparticles
This compound can be used to modify the surface of various nanoparticles, such as liposomes and metallic nanoparticles. The PEGylation of nanoparticles creates a hydrophilic shell that can reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream. This "stealth" effect allows for greater accumulation of the nanoparticles at the target site through the enhanced permeability and retention (EPR) effect in tumors.
Quantitative Data Summary
While specific quantitative data for this compound is often embedded within broader studies on the final drug delivery construct, the following table summarizes typical parameters that are evaluated when using PEG linkers in targeted drug delivery systems. Researchers using this compound would aim to quantify these parameters for their specific application.
| Parameter | Drug Delivery System | Typical Range/Value | Analytical Technique(s) |
| Drug-to-Antibody Ratio (DAR) | Antibody-Drug Conjugates (ADCs) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) |
| Conjugation Efficiency | General | > 90% | SDS-PAGE, Size Exclusion Chromatography (SEC), RP-HPLC, MS |
| Encapsulation Efficiency (%) | Nanoparticles (e.g., Liposomes) | 80 - 95% | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
| Particle Size (nm) | Nanoparticles | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Nanoparticles | -30 to +30 mV | DLS |
| In vitro Drug Release (%) | All systems | Varies with linker chemistry and payload | Dialysis with HPLC or UV-Vis analysis |
| IC50 / EC50 | All systems | Varies with drug and target | Cell viability assays (e.g., MTT, CellTiter-Glo) |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in targeted drug delivery applications.
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Protein, Peptide)
Objective: To covalently attach the m-PEG2 linker to a primary amine on a biomolecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
To the solution of the amine-containing molecule, add the tertiary amine base to a final concentration of 20-100 mM.
-
Add the desired molar excess of the this compound solution to the reaction mixture while gently stirring. A 10-50 fold molar excess of the PEG linker over the amine groups is a common starting point.
-
Allow the reaction to proceed for 2-24 hours at room temperature or 4°C, depending on the stability of the biomolecule.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess PEG linker and other small molecules by SEC or dialysis.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the extent of modification using SDS-PAGE, SEC, and Mass Spectrometry.
-
Protocol 2: Synthesis of a PROTAC using this compound Linker
Objective: To synthesize a PROTAC by sequentially coupling a target-binding ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Target-binding ligand with a nucleophilic handle (e.g., -NH2, -OH, or -SH)
-
E3 ligase ligand with a nucleophilic handle
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the target-binding ligand and a slight molar excess of this compound in an anhydrous aprotic solvent.
-
Add a suitable base (e.g., 2-3 equivalents of K2CO3) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Purify the mono-substituted PEG linker intermediate by column chromatography or preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified intermediate from step 1 and the E3 ligase ligand in an anhydrous aprotic solvent.
-
Add a suitable base to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature until the reaction is complete.
-
-
Purification of the Final PROTAC:
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized PROTAC using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations
Below are Graphviz diagrams illustrating key concepts and workflows related to the application of this compound in targeted drug delivery.
Caption: Workflow for conjugating this compound to a biomolecule.
Caption: Synthetic pathway for a PROTAC using this compound.
Caption: Functionalization of nanoparticles with this compound.
Application Notes and Protocols for Coupling m-PEG2-MS to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-mesylate (m-PEG-MS) is a valuable reagent for the covalent modification of molecules containing primary amine groups. The process, known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, peptides, proteins, and small molecules. The attachment of the hydrophilic PEG chain can enhance solubility, increase in vivo stability by reducing enzymatic degradation and renal clearance, and decrease immunogenicity. The mesylate (methanesulfonyl) group is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines to form a stable secondary amine linkage.
These application notes provide detailed protocols and reaction conditions for the successful coupling of m-PEG2-MS to primary amines, ensuring high efficiency and purity of the resulting PEGylated conjugate.
Reaction Mechanism
The coupling of this compound to a primary amine proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom bearing the mesylate group. This leads to the displacement of the mesylate anion and the formation of a stable secondary amine bond.
Caption: Nucleophilic substitution of this compound with a primary amine.
Key Reaction Parameters
Successful PEGylation with this compound is dependent on several critical parameters:
-
Solvent: Anhydrous polar apathetic solvents are generally preferred to minimize the competing hydrolysis of the mesylate group.[1] Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are suitable choices.[1][2] Ethanol can also be used, particularly under reflux conditions.[3]
-
Base: The primary amine reactant can often serve as both the nucleophile and the base to neutralize the generated methanesulfonic acid. However, using a molar excess of the primary amine is recommended to drive the reaction to completion. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added, typically in a slight molar excess to the this compound.
-
Temperature: The reaction can be performed over a range of temperatures, from room temperature to elevated temperatures. Mild heating (e.g., 45-80 °C) can increase the reaction rate.[1][2] For instance, reactions in DMF have been reported at 45°C overnight or 80°C for 48 hours.[1][2] Reactions in ethanol are often carried out at reflux temperature.[3]
-
Reaction Time: The time required for the reaction to go to completion can vary from a few hours to overnight (12-48 hours), depending on the reactivity of the primary amine, temperature, and concentration of reactants.[1][2][3]
-
Molar Ratio: A molar excess of the primary amine relative to the this compound is generally used to ensure complete conversion of the PEG reagent and to act as a base. A 3-5 fold molar excess is a common starting point.[1]
-
Moisture Control: Since the mesylate group is susceptible to hydrolysis, which results in the formation of the unreactive m-PEG2-OH, it is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under argon or nitrogen) throughout the reaction.[1]
Summary of Reaction Conditions
The following table summarizes various reported conditions for the reaction of PEG-sulfonates (mesylates and tosylates) with nucleophiles to form PEG-amines, providing a useful reference for optimizing your specific reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| PEG Derivative | mPEG-Mesylate | mPEG-Mesylate | mPEG-Tosylate |
| Nucleophile | Primary Amine | Sodium Azide | Protected Amine Salt |
| Solvent | Dichloromethane (DCM) | Ethanol | Dimethylformamide (DMF) |
| Base | Triethylamine (TEA) | (Not specified) | (Protected Amine Salt) |
| Temperature | Room Temperature | Reflux | 45°C |
| Time | 16 hours | 12 hours | Overnight |
| Molar Excess of Nucleophile | 4 equivalents (of base) | 1.5 equivalents | 3 equivalents |
| Reference | [2] | [3] | [1] |
Experimental Protocols
Protocol 1: Coupling in Dichloromethane (DCM) at Room Temperature
This protocol is a general method suitable for many primary amines.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, magnetic stirrer, etc.)
-
Purification supplies (e.g., silica gel for column chromatography, or dialysis tubing)
Procedure:
-
Dissolve the primary amine-containing molecule (1.2 equivalents) and TEA (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by dialysis/size exclusion chromatography to remove excess amine and salts.
Protocol 2: Coupling in Dimethylformamide (DMF) at Elevated Temperature
This protocol is useful for less reactive amines or when a faster reaction rate is desired.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware and heating equipment (heating mantle or oil bath)
-
Purification supplies
Procedure:
-
Dissolve this compound (1.0 equivalent) and the primary amine (3-5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[1]
-
Heat the reaction mixture to 45-50°C with stirring.[1]
-
Maintain the temperature and continue stirring for 12-24 hours.[1]
-
Monitor the reaction for completion.
-
After cooling to room temperature, the PEGylated product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Further purification can be achieved by recrystallization, dialysis, or chromatography as needed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a PEGylated primary amine.
Caption: General workflow for this compound and primary amine coupling.
References
- 1. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG2-MS in Enhancing Peptide Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic peptides often face challenges in clinical development due to poor solubility and limited in vivo stability.[1][2] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to overcome these limitations.[3] By increasing the hydrodynamic volume and masking the peptide from proteolytic enzymes, PEGylation can significantly enhance serum half-life, improve solubility, and reduce immunogenicity.[2][3]
This document provides detailed application notes and protocols for utilizing m-PEG2-MS (methoxy-polyethylene glycol-succinimidyl ester) to improve the solubility and stability of peptides. This compound is an amine-reactive PEGylation reagent that forms a stable amide bond with primary amines, such as the N-terminus or the epsilon-amine of lysine residues, on a peptide.[4][][6]
Mechanism of Action
The succinimidyl ester (SE) group of this compound reacts with primary amines on the peptide in a nucleophilic substitution reaction, forming a stable amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.
The conjugated PEG chain increases the hydrodynamic radius of the peptide, which sterically hinders proteolytic enzymes from accessing cleavage sites, thereby enhancing its stability.[3] The hydrophilic nature of the PEG polymer also creates a hydrating shell around the peptide, which can significantly improve its aqueous solubility.[7]
Data on Improved Peptide Properties
Table 1: Enhancement of Peptide Solubility with PEGylation
| Peptide | Modification | Fold Increase in Aqueous Solubility | Reference |
| Ampelopsin | Solid Dispersion with PEG 6000 | Significant Improvement | [8] |
| Various Synthetic Peptides | PEG Solubility Assay | Variable, dependent on sequence | [9] |
Table 2: Enhancement of In Vitro Stability of Peptides and Proteins with PEGylation
| Molecule | Modification | Parameter | Improvement | Reference |
| rhTIMP-1 | PEG20K | Terminal Elimination Half-life | 25-fold increase (from 1.1 h to 28 h) | [10] |
| A20FMDV2 Peptide Analogues | PEGylation (varying lengths) | Stability in Rat Serum | Good stability for all PEGylated versions | [11] |
| Engineered Cysteine in Hemoglobin | Mono-sulfone-PEG | Stability in 1 mM GSH | >95% conjugation retained after 7 days | [12] |
Experimental Protocols
Protocol 1: PEGylation of a Peptide with this compound
This protocol describes a general procedure for the covalent attachment of this compound to a peptide containing a primary amine.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then slowly added to the Reaction Buffer with vortexing. The final concentration of the organic solvent should be kept below 20% (v/v) to avoid denaturation of the peptide.
-
This compound Preparation: Immediately before use, dissolve a 5- to 20-fold molar excess of this compound in a small volume of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved this compound to the peptide solution. Gently mix the reaction mixture and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each peptide.
-
Quenching the Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted this compound.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[3][16][17][18]
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry.[10][13][14][15]
Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
Instrumentation and Columns:
-
A preparative or semi-preparative RP-HPLC system equipped with a UV detector.
-
A C18 column suitable for peptide separations.
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a pH of 2-3. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the bound material using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column dimensions. The PEGylated peptide will elute at a different retention time than the unreacted peptide, typically later due to the increased hydrophobicity of the PEG chain.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the PEGylated peptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry
Procedure:
-
Sample Preparation: Reconstitute a small amount of the lyophilized PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Analysis: Analyze the sample using a mass spectrometer.
-
MALDI-TOF MS: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) and acquire the mass spectrum.
-
ESI-MS: Infuse the sample directly into the electrospray source.
-
-
Data Analysis: The mass spectrum of the PEGylated peptide will show a characteristic distribution of peaks corresponding to the different numbers of ethylene glycol units in the PEG chain, centered around the average molecular weight of the conjugate. The mass shift compared to the unconjugated peptide will confirm the successful PEGylation.
Visualizations
Caption: General experimental workflow for peptide PEGylation.
Caption: Reaction mechanism of this compound with a peptide.
Caption: Logical relationship of how this compound improves peptide properties.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 6. mPEG-SPA, mPEG-Succinimidyl Propionate - Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. mdpi.com [mdpi.com]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. protocols.io [protocols.io]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring m-PEG2-MS Conjugation Reactions with LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the conjugation of methoxy-poly(ethylene glycol)-succinimidyl ester (m-PEG2-MS) to proteins and other biomolecules. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals, including improved bioavailability and reduced immunogenicity.[1] Effective monitoring of the conjugation reaction is critical for process optimization and ensuring the quality of the final PEGylated product. This application note details the experimental protocols for both the conjugation reaction and the subsequent LC-MS analysis, and includes data presentation formats and visualizations to facilitate clear interpretation of results.
Introduction to this compound Conjugation
This compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amine groups (-NH2), such as those on the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[2][3] The reaction is typically performed in a neutral to slightly basic buffer (pH 7-9).[2][3] The efficiency of the conjugation, and the resulting number of PEG chains attached to the protein, is influenced by the molar ratio of the this compound reagent to the protein.[2] Careful monitoring of this reaction is essential to control the degree of PEGylation and to characterize the final product, as well as any unreacted starting materials or byproducts. LC-MS is a powerful analytical technique for this purpose, enabling the separation and identification of the starting materials, the desired PEGylated product(s), and any impurities.[4][5]
Experimental Protocols
This compound Conjugation Reaction
This protocol provides a general procedure for the conjugation of this compound to a model protein, such as a monoclonal antibody (mAb) or bovine serum albumin (BSA).[6] Optimization of reaction conditions, particularly the molar excess of the PEGylation reagent, may be necessary for specific proteins.[2]
Materials:
-
Protein of interest (e.g., mAb, BSA)
-
This compound reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)[6][7]
-
Desalting columns or dialysis cassettes for buffer exchange[3]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer using a desalting column or dialysis.[3]
-
This compound Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[3] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[3] Do not store the reconstituted reagent.[3]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5-fold, 10-fold, 20-fold) of the this compound stock solution to the protein solution while gently vortexing.[3][4] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.[7] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using desalting columns.[4][]
-
Sample for LC-MS Analysis: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes) and immediately quench as described above to monitor the reaction progress.
LC-MS Analysis of Conjugation Reaction
This protocol describes a general reversed-phase LC-MS (RP-LC-MS) method for the analysis of the this compound conjugation reaction mixture. RP-LC is effective at separating proteins based on their hydrophobicity, which changes with the degree of PEGylation.
Instrumentation and Columns:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of high-resolution mass analysis.[9]
-
Column: A reversed-phase column suitable for protein separations, such as a C4 or C8 column (e.g., Waters ACQUITY UPLC BEH C4, 1.7 µm, 2.1 x 50 mm).[10]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid (FA) and 0.01% Trifluoroacetic Acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Formic Acid (FA) and 0.01% Trifluoroacetic Acid (TFA) in acetonitrile.[10]
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 12.0 | 80 |
| 14.0 | 95 |
| 16.0 | 95 |
| 16.1 | 20 |
| 20.0 | 20 |
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Mass Range: 500 - 4000 m/z
-
Data Acquisition: Full scan mode
Data Presentation and Interpretation
The primary goal of the LC-MS analysis is to determine the extent of PEGylation, which is often expressed as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, or more generally, the PEG-to-protein ratio. The mass of the conjugated protein will increase with each attached m-PEG2 moiety.
Data Analysis Steps:
-
Total Ion Chromatogram (TIC): The TIC will show peaks corresponding to the unconjugated protein, and the protein conjugated with one, two, three, or more PEG chains.
-
Mass Deconvolution: The ESI-MS generates a series of multiply charged ions for each protein species. Deconvolution software (e.g., ProMass HR, BioPharmaFinder) is used to convert this charge state distribution into a zero-charge mass spectrum, which shows the molecular weights of all species present in the sample.[4][11]
-
Quantification: The relative abundance of each PEGylated species can be determined from the peak areas in the deconvoluted mass spectrum.
Table 1: Quantitative Summary of this compound Conjugation Reaction
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Protein | 150,000 | 150,005 | 15 |
| Protein + 1 PEG | 150,132 | 150,138 | 35 |
| Protein + 2 PEG | 150,264 | 150,270 | 40 |
| Protein + 3 PEG | 150,396 | 150,402 | 10 |
| Average PEG/Protein Ratio | 1.45 |
Note: The theoretical mass of this compound is approximately 132.1 Da. The average PEG/Protein ratio is calculated as the weighted average of the number of attached PEGs.
Visualizations
This compound Conjugation Reaction Pathway
Caption: Schematic of the this compound conjugation reaction with a primary amine on a protein.
LC-MS Workflow for Monitoring this compound Conjugation
Caption: Workflow for the LC-MS analysis of this compound conjugation reactions.
Conclusion
LC-MS is an indispensable tool for monitoring this compound conjugation reactions in real-time and for the characterization of the final PEGylated product.[4][5] The detailed protocols and data analysis workflows presented in this application note provide a robust framework for researchers and drug development professionals to effectively implement this technique. By carefully controlling the reaction conditions and accurately assessing the degree of PEGylation, it is possible to produce well-characterized and consistent bioconjugates with enhanced therapeutic potential.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. enovatia.com [enovatia.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Attribute Monitoring Method for Process Development of Engineered Antibody for Site-Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Application Note: Purification of m-PEG2-MS Conjugated Proteins and Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins and peptides, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals.[1][2] This modification can improve drug solubility, increase circulating half-life, and reduce immunogenicity.[2][3] The m-PEG2-MS (Methyl-PEG2-Maleimide) reagent is a specific type of PEGylation reagent used for site-selective modification of thiol groups on cysteine residues.
However, the PEGylation reaction typically yields a complex mixture containing the desired mono-PEGylated conjugate, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species and positional isomers.[] Therefore, robust and efficient purification strategies are critical to isolate the desired product with high purity for therapeutic applications and accurate characterization.[]
This application note provides detailed protocols for the purification of this compound conjugated proteins and peptides using common chromatographic techniques and outlines methods for their characterization.
Principles of Purification
The choice of purification technique depends on the physicochemical differences between the desired PEGylated conjugate and the impurities. PEGylation alters several properties of a protein, including its size, surface charge, and hydrophobicity, which can be exploited for separation.[2][5]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] Since PEGylation significantly increases the size of a protein, SEC is highly effective at separating PEGylated conjugates from smaller, unreacted proteins and excess PEG reagents.[2][][6]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge.[7] The attached neutral PEG chains can shield the charged residues on the protein surface, altering its isoelectric point and binding affinity to the IEX resin.[][8] This change allows for the separation of native, mono-PEGylated, and multi-PEGylated species.[] IEX can also be powerful enough to separate positional isomers, as the location of the PEG chain affects the charge shielding differently.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[] The effect of PEGylation on hydrophobicity can vary; it may increase or decrease depending on the native protein's properties.[9] HIC serves as an excellent orthogonal or complementary technique to IEX.[][10]
-
Reversed-Phase Chromatography (RPC): RPC is a powerful technique for the purification of peptides and small proteins, separating molecules based on their hydrophobicity.[] It offers high resolution and can be used to separate PEGylated species, including positional isomers, and to monitor the progress of the conjugation reaction.[11][12]
Experimental Workflow
The overall process involves the conjugation reaction, followed by one or more chromatographic purification steps, and finally, characterization and analysis of the purified product.
Caption: Workflow for this compound conjugation, purification, and analysis.
Experimental Protocols
Protocol 1: this compound Conjugation to a Protein
This protocol describes a general procedure for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with free thiol (-SH) group
-
This compound reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 50 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Quenching Reagent: 1 M N-acetylcysteine or L-cysteine
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the buffer contains primary amines, exchange it for an amine-free buffer like PBS.[13]
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in an appropriate solvent (e.g., DMSO, DMF, or the conjugation buffer) to create a stock solution (e.g., 10 mM).[13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the this compound reagent and incubate for 15 minutes.
-
Removal of Excess Reagent: Remove unreacted this compound and quenching reagent using a desalting column or dialysis, exchanging the sample into the appropriate buffer for the first purification step.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Principle: Separates the larger PEGylated protein from the smaller native protein and excess PEG reagent.[2][]
Materials:
-
Crude PEGylation reaction mixture
-
SEC Column (e.g., Superdex 200 or similar, chosen based on the molecular weight range)
-
SEC Mobile Phase: PBS or another buffer suitable for the protein's stability.
-
HPLC or FPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5 mL/min).[6]
-
Sample Preparation: Concentrate the crude reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase under isocratic conditions.[14]
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm.[6] Collect fractions corresponding to the different peaks. The PEGylated conjugate is expected to elute first, followed by the native protein, and then the excess PEG reagent.[2]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
Principle: Separates species based on surface charge differences caused by PEG shielding.[][8] This example uses anion exchange (AEX); conditions should be reversed for cation exchange.
Materials:
-
Crude or SEC-purified reaction mixture
-
Anion Exchange (AEX) Column (e.g., Q-Sepharose, DEAE)
-
Buffer A (Binding): Low salt buffer, e.g., 20 mM Tris, pH 8.0
-
Buffer B (Elution): High salt buffer, e.g., 20 mM Tris, 1 M NaCl, pH 8.0
-
HPLC or FPLC system
Procedure:
-
Buffer Exchange: Ensure the sample is in Buffer A using a desalting column or dialysis.
-
System Equilibration: Equilibrate the AEX column with Buffer A until the UV baseline and conductivity are stable.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Buffer A (typically 3-5 CVs) to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 CVs). The more heavily PEGylated species, having their charges shielded, are expected to elute at a lower salt concentration than the native protein.[8][15]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze fractions by SDS-PAGE, HPLC, and/or mass spectrometry to identify those containing the pure mono-PEGylated conjugate.
Protocol 4: Purification by Reversed-Phase Chromatography (RPC)
Principle: Ideal for peptides and small proteins, separating based on hydrophobicity.[]
Materials:
-
Crude or partially purified reaction mixture
-
RPC Column (e.g., C4, C8, or C18, large pore size >300 Å is recommended)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
HPLC system
Procedure:
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Sample Preparation: Dissolve the sample in Mobile Phase A. Filter through a 0.22 µm filter.[1]
-
Injection: Inject the sample onto the column.
-
Elution: Elute the sample using a gradient of increasing acetonitrile concentration (e.g., 5% to 70% Mobile Phase B over 30-60 minutes).[1][11] The retention time of the PEGylated peptide may increase with the length of the attached PEG chain.[12]
-
Fraction Collection: Collect fractions corresponding to the desired peaks.
-
Analysis: Confirm the identity and purity of the collected fractions using mass spectrometry. For peptide conjugates, immediately buffer and lyophilize fractions to prevent degradation.[16]
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Limitations | Typical Purity |
| SEC | Hydrodynamic Radius (Size) | Removal of unreacted protein and free PEG.[] | Robust, predictable, mild conditions.[6] | Low resolution between different PEGylated species; limited sample volume. | >90%[8] |
| IEX | Net Surface Charge | Separation of native, mono-, and poly-PEGylated species; separation of positional isomers.[2][] | High resolution and capacity.[9] | Requires buffer optimization (pH); binding capacity can be reduced by PEG.[8] | >95% |
| HIC | Surface Hydrophobicity | Orthogonal separation to IEX; purification of species not separable by IEX.[] | High resolution possible with monolithic columns.[17] | Lower capacity; requires high salt concentrations which may affect protein stability.[] | Variable |
| RPC | Hydrophobicity | High-resolution purification of PEGylated peptides and small proteins; analytical separation of isomers.[][11] | High resolution; compatible with mass spectrometry. | Can cause protein denaturation; requires organic solvents. | >98% |
Characterization of Purified Conjugates
Accurate characterization is essential to confirm the identity, purity, and degree of PEGylation of the final product.
Caption: Key methods for characterizing purified PEGylated conjugates.
Protocol 5: Characterization by MALDI-TOF Mass Spectrometry
Principle: Provides the average molecular weight of the conjugate and the distribution of PEGylated species, allowing for determination of the degree of PEGylation.[1][3][15]
Materials:
-
Purified PEGylated protein/peptide
-
MALDI-TOF Mass Spectrometer
-
MALDI Target Plate
-
Matrix Solution: Sinapinic acid (10 mg/mL in 50% ACN / 0.1% TFA) for proteins, or α-cyano-4-hydroxycinnamic acid (CHCA) for peptides.[1][15]
Procedure:
-
Sample Preparation: Mix the purified sample (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target spot.
-
Crystallization: Allow the mixture to air-dry at room temperature, forming a co-crystal of the sample and matrix.[18]
-
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. For high molecular weight conjugates, a system with a high-mass detector may be necessary.[18][19]
-
Data Analysis: The resulting spectrum will show a series of peaks. The mass difference between the native protein and the main conjugate peak corresponds to the mass of the attached this compound moieties. The distribution of peaks indicates the heterogeneity of the PEGylation.[3][19]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive protein thiol groups; hydrolysis of maleimide group; incorrect buffer pH. | Reduce disulfide bonds with a mild reducing agent (e.g., TCEP) and remove before reaction. Use freshly prepared this compound. Ensure reaction pH is between 6.5 and 7.5. |
| Protein Aggregation | High degree of labeling; unfavorable buffer conditions.[20] | Reduce the molar excess of the PEG reagent or decrease the reaction time.[20] Optimize buffer pH, ionic strength, or include stabilizing excipients. |
| Poor Resolution in Chromatography | Incorrect column or mobile phase selection; sample overload. | Select a column with the appropriate chemistry and pore size.[9] Optimize the elution gradient. Reduce the amount of sample loaded onto the column. |
| Free PEG in Final Product | Inadequate purification.[20] | Repeat the purification step, preferably using an orthogonal technique (e.g., IEX after SEC).[20] |
| Broad Peaks in RPC | Polydispersity of the PEG reagent itself.[12] | This is an inherent property of polymeric PEG. Use monodisperse PEG reagents if narrow peaks are required.[12][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. covalx.com [covalx.com]
- 19. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. enovatia.com [enovatia.com]
Application Notes and Protocols for Labeling Antibodies with m-PEG2-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins such as antibodies, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1] These application notes provide a detailed experimental guide for the covalent labeling of antibodies with methoxy-PEG2-methanesulfonate (m-PEG2-MS).
The this compound reagent facilitates the covalent attachment of a discrete, short PEG chain to the antibody. The methanesulfonate (mesylate) group is an effective leaving group that reacts with nucleophilic primary amines, predominantly found on the ε-amino group of lysine residues and the N-terminus of the antibody, to form a stable secondary amine linkage. This protocol outlines the materials required, a step-by-step procedure for antibody labeling, and subsequent purification and characterization of the PEGylated conjugate.
Experimental Protocols
Materials and Equipment
Reagents:
-
Monoclonal antibody (mAb) of interest (e.g., IgG)
-
This compound (methoxy-PEG2-methanesulfonate)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5 (or other amine-free buffers such as sodium borate or HEPES)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification Buffers:
-
Size-Exclusion Chromatography (SEC): Phosphate-buffered saline (PBS), pH 7.4
-
Ion-Exchange Chromatography (IEX): Specific binding and elution buffers tailored to the antibody's isoelectric point (pI).
-
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein concentration determination assay (e.g., BCA or Bradford)
-
SDS-PAGE reagents
-
Mass spectrometry (MS) grade solvents (e.g., acetonitrile, formic acid)
Equipment:
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes and tips
-
pH meter
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Chromatography system (e.g., FPLC or HPLC) with appropriate columns (SEC, IEX)
-
UV-Vis spectrophotometer or plate reader
-
SDS-PAGE apparatus
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
Protocol 1: Antibody Preparation
Prior to initiating the labeling reaction, it is crucial to ensure the antibody is in a suitable buffer.
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizers like bovine serum albumin (BSA), a buffer exchange must be performed. This can be achieved through dialysis, tangential flow filtration (TFF), or the use of desalting columns. The antibody should be exchanged into the Reaction Buffer (100 mM sodium bicarbonate, pH 8.5).
-
Concentration Adjustment: Adjust the final concentration of the antibody to 2-5 mg/mL in the Reaction Buffer. A higher protein concentration can improve labeling efficiency.
-
Protein Quantification: Accurately determine the antibody concentration using a standard protein assay.
Protocol 2: this compound Labeling of the Antibody
This protocol is based on a starting molar excess of this compound to the antibody. Optimization of this ratio is recommended for each specific antibody to achieve the desired degree of PEGylation (DoP).
-
Prepare this compound Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to prepare a 100 mM stock solution. The NHS-ester moiety is susceptible to hydrolysis, so it is critical to avoid moisture and prepare the solution fresh.
-
Calculate Reagent Volume: Determine the volume of the this compound stock solution required to achieve the desired molar excess over the antibody. A starting point for optimization is a 20-fold molar excess.
-
Volume of this compound (µL) = [(Molar excess) x (mAb concentration in mg/mL) x (Volume of mAb in mL)] / [(mAb molecular weight in g/mol ) x (this compound stock concentration in M)]
-
-
Reaction Incubation: a. Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain antibody stability. b. Gently mix the reaction by pipetting or brief vortexing. c. Incubate the reaction for 1-2 hours at room temperature (20-25°C) or overnight at 4°C. The longer incubation at a lower temperature may yield more consistent results.
-
Quench the Reaction: To stop the labeling reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted this compound.
Protocol 3: Purification of the PEGylated Antibody
Purification is necessary to remove unreacted this compound, quenched reagent, and any aggregated antibody. Size-exclusion chromatography (SEC) is a common and effective method.
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of PBS, pH 7.4.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Fraction Collection: Elute the column with PBS, pH 7.4, at the recommended flow rate for the column. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated antibody will typically elute in the first major peak, well-separated from the smaller molecular weight unreacted PEG reagent.
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated antibody. If necessary, concentrate the pooled fractions using centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Final Quantification: Determine the concentration of the final purified PEGylated antibody.
Protocol 4: Characterization of the PEGylated Antibody
1. SDS-PAGE Analysis:
-
Analyze the purified PEGylated antibody, along with the starting unlabeled antibody, by SDS-PAGE under reducing and non-reducing conditions.
-
Successful PEGylation will result in a shift in the molecular weight of the antibody bands. The extent of the shift will depend on the number of PEG molecules attached.
2. Mass Spectrometry (MS) for Degree of PEGylation (DoP):
-
For a precise determination of the DoP, analyze the intact PEGylated antibody by mass spectrometry (e.g., ESI-QTOF).
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the antibody species.
-
The mass difference between the PEGylated and unlabeled antibody will indicate the number of attached PEG molecules. The DoP is often an average value due to the heterogeneity of the labeling reaction.
Data Presentation
The degree of PEGylation is a critical quality attribute of the final conjugate. The following table provides an example of how to present data from an optimization experiment where the molar ratio of this compound to antibody is varied.
| Molar Ratio (this compound:Ab) | Average Degree of PEGylation (DoP) by MS | Antibody Recovery (%) | Aggregation (%) by SEC |
| 5:1 | 1.2 | 92 | < 1 |
| 10:1 | 2.5 | 90 | < 1 |
| 20:1 | 4.1 | 88 | 1.5 |
| 40:1 | 6.8 | 85 | 2.8 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific antibody and reaction conditions.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the labeling of an antibody with this compound, from initial antibody preparation to final characterization.
Caption: Workflow for antibody PEGylation with this compound.
References
Troubleshooting & Optimization
troubleshooting low yield in m-PEG2-MS conjugation reactions
Welcome to the technical support center for m-PEG2-MS conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
The this compound (methoxy-polyethylene glycol-succinimidyl ester) conjugation reaction is a widely used method for covalently attaching polyethylene glycol (PEG) to molecules containing primary amine groups (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The reaction, a form of PEGylation, involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimide (NHS) ester of the this compound reagent. This results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide released as a byproduct.[1] This modification can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[3][4]
Q2: My conjugation reaction yield is consistently low. What are the most common causes?
Low yield in this compound conjugation reactions is a frequent issue. The primary culprits are typically related to the reaction conditions and the integrity of the reagents. The most common causes include:
-
Hydrolysis of the this compound reagent: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired amine conjugation.[1][5]
-
Suboptimal pH: The reaction is highly pH-dependent. While the reaction rate with amines increases at higher pH, the rate of hydrolysis increases even more dramatically.[5][6]
-
Presence of primary amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target molecule for reaction with the this compound.[5]
-
Improper storage and handling of the this compound reagent: These reagents are moisture-sensitive.[7] Exposure to moisture during storage or handling can lead to hydrolysis before the reagent is even used.
-
Incorrect molar ratio of reactants: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation of the target molecule.
-
Low concentration of the target molecule: In dilute solutions of the target molecule, the competing hydrolysis reaction can be favored.[5][8]
Q3: How does pH affect the conjugation efficiency?
The pH of the reaction buffer is a critical parameter. The optimal pH range for NHS ester conjugations is typically between 7.0 and 9.0, with a more refined optimal range often cited as 8.3 to 8.5.[1] At a pH below 7, the reaction is often very slow because the primary amines on the target molecule are protonated (-NH3+), making them poor nucleophiles.[4] As the pH increases, more amines become deprotonated and available for reaction, thus increasing the conjugation rate. However, the rate of hydrolysis of the NHS ester also increases significantly with pH. For instance, the half-life of an NHS ester can be over two hours at pH 7.4, but drop to less than ten minutes at pH 9.0.[6] Therefore, a balance must be struck to maximize conjugation to the target molecule while minimizing hydrolytic loss of the PEG reagent.
Q4: What are the best practices for storing and handling this compound reagents?
To maintain the reactivity of your this compound reagent, it is crucial to handle and store it correctly. These reagents are sensitive to moisture.[7]
-
Storage: Store the reagent at -20°C in a tightly sealed vial, preferably with a desiccant.[7]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which would lead to hydrolysis of the reagent.[7]
-
Reconstitution: Many this compound reagents are not readily soluble in aqueous buffers and should first be dissolved in a dry, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][7] The resulting stock solution should be used immediately.
Troubleshooting Guide for Low Yield
This guide is designed to help you systematically identify and resolve the cause of low yields in your this compound conjugation reactions.
Problem: Low or No Conjugation Product Observed
| Potential Cause | Recommended Action |
| 1. Hydrolysis of this compound Reagent | - Verify Reagent Integrity: Use a fresh vial of this compound. Ensure proper storage and handling as described in the FAQs. - Optimize pH: Perform the reaction within the recommended pH range of 7.2-8.5. Consider running small-scale reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your specific molecule. - Minimize Reaction Time: At higher pH values (e.g., > 8.5), the reaction is faster, but so is hydrolysis. Reduce the reaction time accordingly. For example, at pH 9.0, the reaction may reach completion within 10 minutes.[6] |
| 2. Incompatible Buffer System | - Use Amine-Free Buffers: Ensure your reaction buffer does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[5] - Quenching: If you need to stop the reaction, you can add a primary amine-containing buffer like Tris or glycine to consume any unreacted this compound.[5] |
| 3. Suboptimal Molar Ratio | - Increase Molar Excess of PEG: The optimal molar ratio of this compound to the target molecule should be determined empirically. Start with a 5- to 20-fold molar excess of the PEG reagent.[9] Analyze the results and adjust the ratio as needed. |
| 4. Low Reactant Concentration | - Increase Concentration: If possible, perform the reaction with a higher concentration of your target molecule (e.g., 1-10 mg/mL).[9] This can favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[5] |
| 5. Inaccurate Yield Assessment | - Use Appropriate Analytical Methods: Quantify your conjugation yield using reliable methods such as SDS-PAGE, Size Exclusion Chromatography (SEC), or Mass Spectrometry.[3][10] These techniques can separate the PEGylated product from the unconjugated starting material. |
Experimental Protocols
Key Experiment 1: General Protocol for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). Degas the buffer to remove dissolved oxygen if your protein is sensitive to oxidation.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is stored in a buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
This compound Reagent Preparation: Immediately before use, dissolve the this compound reagent in a dry, amine-free organic solvent (e.g., DMSO) to a concentration of 250 mM.[11]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved this compound reagent to the protein solution. It is recommended that the volume of the organic solvent added does not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight, with gentle stirring.[9] The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, add a small amount of a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[11] Incubate for an additional 30 minutes.
-
Purification: Remove excess this compound reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[3][9]
Key Experiment 2: Assessing Conjugation Yield with SDS-PAGE
-
Sample Preparation: Collect samples from your reaction mixture before and after purification.
-
Gel Electrophoresis: Run the samples on an appropriate percentage SDS-PAGE gel alongside an unconjugated protein standard.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Successful conjugation will be indicated by the appearance of a new band or a shift to a higher molecular weight for the PEGylated protein compared to the unconjugated standard. Densitometry can be used for a semi-quantitative estimation of the conjugation yield by comparing the band intensities of the conjugated and unconjugated protein.[9]
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for a typical this compound conjugation experiment.
Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low conjugation yield.
Reaction Pathway: Aminolysis vs. Hydrolysis
Caption: Competing reactions in this compound conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. m-PEG2-NHS ester, 1127247-34-0 | BroadPharm [broadpharm.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing m-PEG2-MS Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the reaction buffer pH for m-PEG2-MS coupling to molecules containing primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a primary amine-containing molecule?
A1: The optimal pH for the reaction is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the N-hydroxysuccinimide (NHS) ester of the this compound.[1] For most proteins and peptides, a pH range of 7.2 to 8.5 is recommended, with pH 8.3-8.5 often cited as optimal.[1][2][3]
Q2: Why is pH so critical for this reaction?
A2: The pH of the reaction buffer is a crucial parameter because it influences two competing processes:
-
Amine Reactivity: The reactive species for the coupling is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (around 10.5 for the lysine side chain), the amine group is mostly protonated (-NH3+) and non-nucleophilic, which slows down the reaction.[1]
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactive. The rate of this hydrolysis increases significantly with higher pH.[1][2]
Therefore, the ideal pH maximizes the concentration of reactive deprotonated amines while keeping the rate of NHS ester hydrolysis to a minimum.[1]
Q3: Which buffers are recommended for the this compound conjugation reaction?
A3: It is essential to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[2][4] A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at the desired pH.[4][5]
Q4: Which buffers should be avoided?
A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[2][6] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[2][6] Tris or glycine can, however, be used to quench the reaction once it is complete.[2]
Q5: How does temperature affect the reaction?
A5: The reaction can be performed at room temperature or 4°C.[2] Lowering the temperature (e.g., to 4°C) can help to decrease the rate of NHS ester hydrolysis, which is particularly useful for longer reaction times or when working at a higher pH.[2]
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
-
Possible Cause 1: Incorrect Buffer pH.
-
Possible Cause 2: Incompatible Buffer.
-
Possible Cause 3: Hydrolysis of this compound.
-
Recommendation: The this compound reagent is moisture-sensitive.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[6] Prepare the this compound solution immediately before use and do not store it as a stock solution in aqueous buffer, as the NHS-ester moiety readily hydrolyzes.[6]
-
-
Possible Cause 4: Low Protein Concentration.
-
Possible Cause 5: Impure Antibody or Protein.
-
Recommendation: If your protein sample contains other primary amine-containing impurities (e.g., BSA as a stabilizer), these will compete for the this compound reagent.[7] It is recommended to use a protein that is >95% pure.[7] If necessary, purify your antibody to remove these interfering substances.[7]
-
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.6 | 4°C | 10 minutes | [2] |
Table 2: Comparison of Amidation vs. Hydrolysis Reaction Kinetics
This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values.
| pH Range | Amine Reactivity (Amidation) | NHS Ester Hydrolysis Rate | Predominant Outcome |
| < 7.0 | Low | Low | Very slow and inefficient coupling due to protonated amines.[1][8] |
| 7.2 - 8.5 | Moderate to High | Moderate | Optimal range for efficient coupling, balancing amine reactivity and stability.[2] |
| > 8.5 | High | High to Very High | Rapid hydrolysis outcompetes the coupling reaction, leading to low yield.[1][3] |
Experimental Protocols
Protocol: General Procedure for this compound Coupling to a Protein
This is a generalized protocol. Optimal conditions such as the molar ratio of this compound to protein, protein concentration, reaction time, and temperature may need to be determined empirically for each specific application.
-
Buffer Preparation:
-
Prepare a non-amine-containing reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5).
-
-
Protein Preparation:
-
Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[4] If the protein solution contains interfering substances like Tris or BSA, it must be purified.
-
-
This compound Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in a water-miscible organic solvent like DMSO or DMF.[3]
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution while gently vortexing. The molar ratio of this compound to protein will need to be optimized but a starting point is often a 10- to 50-fold molar excess.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small amount of an amine-containing buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[4] Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction by-products by dialysis or size-exclusion chromatography (e.g., a desalting column).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions of the Methanesulfonyl Group
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during experiments involving the methanesulfonyl (mesyl) group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the formation and subsequent reactions of methanesulfonates (mesylates).
Q1: My mesylation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in mesylation reactions are often due to a few common issues. Here’s a checklist to troubleshoot your experiment:
-
Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base: The choice of base is critical. A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.[1]
-
Solution: Use a dry, non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and sometimes acts as a nucleophilic catalyst.[2]
-
-
Reaction Temperature: The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.
-
Solution: Start the reaction at 0 °C. If the reaction is sluggish, allow it to slowly warm to room temperature.[3]
-
-
Order of Addition: Adding the reagents in the correct order can minimize side reactions.
-
Solution: Slowly add the methanesulfonyl chloride to a solution of the alcohol and the base. This ensures that the MsCl reacts with the alcohol as it is added, rather than undergoing side reactions.[1]
-
Below is a general troubleshooting workflow for low-yield mesylation reactions.
Q2: I'm trying to perform a substitution (SN2) reaction on my secondary mesylate, but I'm getting a significant amount of the elimination (E2) product. How can I favor substitution?
A2: The competition between SN2 and E2 reactions is a common challenge, especially with secondary substrates.[4] To favor the SN2 pathway, consider the following factors:
-
Nucleophile/Base: Use a strong nucleophile that is a weak base.
-
Good choices for SN2: Halide ions (I⁻, Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).
-
Bases that favor E2: Sterically hindered bases like potassium tert-butoxide (t-BuOK) and non-hindered strong bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[5]
-
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions.
-
Examples: Acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents solvate the cation of the nucleophilic salt but not the anionic nucleophile, making it more reactive.
-
-
Temperature: Lower temperatures generally favor substitution over elimination.[6] Elimination reactions have a higher activation energy and are more favored at higher temperatures.
The following table provides an illustrative guide to selecting conditions to favor SN2 over E2 for a secondary mesylate.
| Factor | To Favor SN2 | To Favor E2 |
| Nucleophile/Base | Strong, non-basic nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuOK) or strong, non-hindered base (e.g., NaOEt) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Can be run in polar protic (e.g., EtOH) or polar aprotic solvents |
| Temperature | Lower temperature (e.g., 0 °C to RT) | Higher temperature (e.g., > 50 °C) |
Q3: Conversely, how can I promote the E2 elimination of a secondary mesylate and minimize the SN2 product?
A3: To favor the E2 elimination pathway, you should aim for conditions that are the opposite of those that favor SN2:
-
Base: Use a strong, sterically hindered base.
-
Excellent choices for E2: Potassium tert-butoxide (t-BuOK), sodium tert-butoxide (t-BuONa), or lithium diisopropylamide (LDA). These bulky bases have difficulty accessing the electrophilic carbon for an SN2 reaction but can easily abstract a proton from the periphery of the molecule to initiate elimination.[7]
-
-
Temperature: Higher temperatures favor elimination.[6]
-
Solvent: While E2 reactions can be performed in various solvents, using the conjugate acid of the alkoxide base as the solvent is common (e.g., t-BuOK in tert-butanol).
The following decision-making workflow can help you choose the appropriate reaction pathway.
Q4: My reaction with methanesulfonyl chloride and triethylamine is producing an unexpected, highly reactive intermediate and multiple byproducts. What could be happening?
A4: This is a classic sign of sulfene formation. When methanesulfonyl chloride is treated with a strong, non-nucleophilic base like triethylamine, it can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[8] This sulfene can then react with other molecules in the reaction mixture in an uncontrolled manner, leading to a variety of byproducts.
-
Mechanism of Sulfene Formation: Triethylamine deprotonates the methyl group of methanesulfonyl chloride, leading to the elimination of HCl and the formation of sulfene.
-
How to Prevent Sulfene Formation:
-
Use a Weaker Base: Pyridine is less basic than triethylamine and is less likely to promote sulfene formation. It can also act as a nucleophilic catalyst, which favors the desired mesylation reaction.
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can disfavor the elimination reaction that leads to sulfene.
-
Order of Addition: Adding the methanesulfonyl chloride slowly to the solution of the alcohol and base ensures that it reacts with the alcohol before it has a chance to undergo elimination.
-
Experimental Protocols
Protocol 1: General Procedure for the Mesylation of a Primary Alcohol
This protocol is a general guideline for converting a primary alcohol to its corresponding mesylate, minimizing side reactions.
-
Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Base:
-
Add triethylamine (1.5 eq.) to the cooled solution with stirring.
-
-
Addition of Mesyl Chloride:
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Separate the organic layer, and wash it sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: SN2 Reaction of a Secondary Mesylate with Sodium Azide
This protocol describes a typical SN2 reaction on a secondary mesylate.
-
Preparation:
-
In a round-bottom flask, dissolve the secondary mesylate (1.0 eq.) in anhydrous DMF.
-
-
Addition of Nucleophile:
-
Add sodium azide (1.5 eq.) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.
-
-
Workup:
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude azide product by flash column chromatography.
-
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of m-PEG2-MS Conjugates
Welcome to the technical support center for the purification of m-PEG2-MS conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates presents several challenges primarily stemming from the heterogeneity of the PEGylation reaction mixture.[1][] This mixture often contains the desired mono-PEGylated conjugate, unreacted protein, excess this compound reagent, and potentially multi-PEGylated species and positional isomers.[][3] Separating these components effectively requires optimized purification strategies.
Q2: What are the most common methods for purifying this compound conjugates?
The most widely used methods for purifying this compound conjugates are chromatographic techniques, including:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the protein, SEC is effective for removing unreacted protein and smaller reactants.[1][]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin. This allows for the separation of PEGylated species from the native protein and can even resolve positional isomers.[][3][4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for analyzing the purity of the conjugate and can be used for purification, particularly for smaller proteins and peptides.[][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. While less common than IEX or SEC for this application, it can be a useful complementary technique.[]
Q3: How can I quantify the purity and concentration of my this compound conjugate?
Quantifying the purity and concentration can be challenging due to the properties of PEG. Here are some common approaches:
-
HPLC with UV and Charged Aerosol Detection (CAD): Since PEG lacks a strong chromophore, UV detection alone is insufficient for quantifying unreacted PEG.[7] A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used in series with a UV detector to quantify non-volatile analytes like PEG.[7]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the conjugate and identifying different PEGylated species.[8]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of purity by visualizing the shift in molecular weight upon PEGylation.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound conjugates.
Chromatography Issues
Q4: My SEC column is not separating the PEGylated conjugate from the unreacted PEG.
-
Problem: The hydrodynamic radii of the conjugate and the excess PEG may be too similar for effective separation by SEC alone, especially with larger PEG chains.
-
Solution:
-
Optimize Mobile Phase: Ensure the mobile phase composition is optimized for your specific conjugate and column. A common mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[9]
-
Employ a Different Technique: Consider using IEX or RP-HPLC as a subsequent purification step. IEX is particularly effective at separating species with different degrees of PEGylation.[5][10]
-
Q5: I am seeing broad or tailing peaks in my HPLC chromatogram.
-
Problem: This can be caused by several factors, including column contamination, improper mobile phase, or interactions between the analyte and the stationary phase.[11][12]
-
Solution:
-
Column Cleaning: Ensure your column is thoroughly cleaned according to the manufacturer's instructions. Contaminants from previous runs can lead to poor peak shape.[13][14]
-
Mobile Phase Optimization: Check the pH and composition of your mobile phase. For RP-HPLC, the use of an ion-pairing agent like trifluoroacetic acid (TFA) is often necessary to achieve sharp peaks for proteins and peptides.[15]
-
Sample Preparation: Filter your sample before injection to remove any particulates that could clog the column.[16]
-
Q6: How can I remove unreacted this compound reagent effectively?
-
Problem: Residual PEG reagent can be difficult to remove and can interfere with downstream applications and analysis.
-
Solution:
-
Dialysis or Diafiltration: For significant size differences between the conjugate and the free PEG, dialysis or diafiltration can be an effective first step to remove the bulk of the unreacted reagent.[11][17]
-
Size Exclusion Chromatography (SEC): SEC is a standard method for removing small molecules from larger proteins.[][18]
-
Two-Dimensional LC (2D-LC): A 2D-LC system combining SEC and RP-HPLC can be highly effective. The first dimension (SEC) separates the high molecular weight conjugate from the low molecular weight PEG, which is then trapped and analyzed in the second dimension (RP-HPLC).[7][19]
-
Product Purity and Heterogeneity
Q7: My final product contains multiple PEGylated species (mono-, di-, tri-PEGylated, etc.). How can I isolate the mono-PEGylated conjugate?
-
Problem: The PEGylation reaction often yields a mixture of species with varying numbers of attached PEG molecules.
-
Solution:
-
Optimize Reaction Conditions: The molar ratio of the this compound reagent to the protein is a critical parameter. Reducing the molar excess of the PEG reagent can favor mono-PEGylation.[3][7] Reaction time, pH, and temperature also play important roles.[5]
-
Ion-Exchange Chromatography (IEX): IEX is the method of choice for separating species with different degrees of PEGylation. The elution order is typically determined by the PEG-to-protein mass ratio, with higher PEGylated species eluting earlier.[5][10]
-
Q8: I have isolated the mono-PEGylated fraction, but I suspect there are positional isomers. How can I separate or characterize them?
-
Problem: If the protein has multiple potential reaction sites (e.g., lysine residues for NHS esters), the PEGylation can occur at different positions, resulting in isomers.
-
Solution:
-
High-Resolution Ion-Exchange Chromatography (IEX): IEX can often separate positional isomers due to subtle differences in their surface charge distribution.[3][4]
-
Reversed-Phase HPLC (RP-HPLC): High-resolution RP-HPLC can also be effective in separating positional isomers.[6]
-
Peptide Mapping: To identify the specific sites of PEGylation, the purified conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.
-
Contamination Issues
Q9: I am observing persistent PEG contamination in my mass spectrometry analysis, even in my blanks.
-
Problem: Polyethylene glycol (PEG) is a common contaminant in labs and can be introduced from various sources, including solvents, detergents, and lab consumables like filters and plastic tubes.[20][21][22]
-
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade solvents.
-
Check Consumables: Be aware that some membrane filters and plasticware can leach PEG.[21] Test consumables by running blanks.
-
Thorough System Cleaning: If your LC-MS system is contaminated, extensive washing with a sequence of solvents (e.g., water, isopropanol, acetonitrile, methanol) may be necessary.[21]
-
Dedicated Glassware: Use glassware dedicated to PEG-free work where possible.
-
Quantitative Data Summary
| Parameter | Method | Typical Values/Observations | Reference |
| Residual PEG Reagent Detection Limit | 2D-LC with Charged Aerosol Detection | <10 ng on column | [7] |
| Reproducibility of Residual PEG Reagent Measurement | 2D-LC with Charged Aerosol Detection | Retention Time: <0.1% RSD, Peak Area: <1% RSD | [7] |
| Separation of PEGylation Isomers | Cation-Exchange Chromatography | Can resolve >25 isomers for lysozyme with up to 5 PEGylation sites. | [3] |
| Separation of Positional Isomers (Exenatide) | Cation-Exchange Chromatography (HiTrap SP) | K12C-PEGylate and K27C-PEGylate eluted at 0.22 M and 0.33 M NaCl, respectively. | [4] |
Experimental Protocols
Protocol 1: General PEGylation with this compound (NHS Ester)
This protocol is a general guideline for the PEGylation of a protein using an NHS ester-activated PEG, such as this compound.
-
Buffer Preparation: Prepare a non-amine containing buffer, such as phosphate-buffered saline (PBS) at pH 7.0-8.0. Avoid buffers like Tris or glycine.[17]
-
Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[11]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound reagent in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[17] Do not store the reconstituted reagent.[17]
-
Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG reagent solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[23]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[17]
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer (e.g., Tris) or by proceeding directly to purification.
-
Purification: Purify the conjugate from unreacted PEG and protein using SEC, IEX, or RP-HPLC.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated conjugate.
-
Equilibration: Equilibrate the column with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.[16]
-
Sample Loading: Filter the PEGylation reaction mixture through a 0.22 µm filter and inject it onto the column.[16] The injection volume should be a small percentage of the column volume to ensure good resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The PEGylated conjugate, being larger, should elute before the unreacted protein and significantly before the smaller, unreacted PEG reagent.[]
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE, UV-Vis spectroscopy, or LC-MS to identify the fractions containing the purified conjugate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. hplc.eu [hplc.eu]
- 16. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. confluore.com [confluore.com]
Technical Support Center: m-PEG2-MS Labeling Efficiency Assessment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess the efficiency of m-PEG2-MS labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
This compound labeling refers to the covalent attachment of a methoxy-polyethylene glycol (m-PEG) derivative to a molecule, typically a protein or peptide, for therapeutic or research purposes. PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] The "m-PEG" indicates the PEG chain is capped at one end with a methoxy group to prevent cross-linking, while the other end contains a reactive group for conjugation. The "MS" in the reagent name typically signifies that it is a mass spectrometry-grade reagent or that it contains a specific linker suitable for mass spectrometric analysis. The efficiency of this labeling process is a critical quality attribute that directly impacts the safety and efficacy of the drug product.[1]
Q2: Why is it crucial to assess the efficiency of PEGylation?
Assessing PEGylation efficiency is vital for several reasons:
-
Determining the Degree of PEGylation: It helps to quantify the average number of PEG molecules attached to each protein molecule.[2] This is critical as the degree of PEGylation can affect the therapeutic's biological activity, solubility, and in vivo half-life.[3][4]
-
Ensuring Product Consistency: For therapeutic applications, consistent batch-to-batch production is mandatory. Monitoring efficiency ensures the final product is uniform.
-
Optimizing Reaction Conditions: Analyzing the efficiency helps in optimizing reaction parameters like pH, temperature, and reactant molar ratios to achieve the desired product.[5]
-
Characterizing Heterogeneity: PEGylation reactions often result in a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species.[6] Assessing the distribution of these species is essential for characterizing the product.[7]
Q3: What are the primary methods for assessing this compound labeling efficiency?
The primary analytical techniques for evaluating PEGylation efficiency include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[2] Each method offers different advantages in terms of quantitation, resolution, and ease of use.
Core Assessment Techniques & Protocols
Q4: How is Mass Spectrometry (MS) used to assess PEGylation efficiency?
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, is a powerful tool for this purpose.[7] It directly measures the molecular weight of the native and PEGylated protein. The mass difference corresponds to the mass of the attached PEG molecules, allowing for the determination of the degree of PEGylation.[8] The relative abundance of peaks for the unmodified protein and the various PEGylated forms can be used to estimate the efficiency of the reaction.[1]
Experimental Protocol: MALDI-TOF MS Analysis of a PEGylated Protein
-
Sample Preparation:
-
Purify the PEGylated protein sample using size-exclusion chromatography (SEC) to remove unreacted PEG.[8]
-
Dilute the purified sample to a final concentration of approximately 1 mg/mL in a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
-
-
Matrix Preparation:
-
Target Plate Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry at room temperature, permitting co-crystallization.[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the mass peaks corresponding to the unmodified protein (P), mono-PEGylated protein (P-PEG1), di-PEGylated protein (P-PEG2), and so on.
-
Calculate the degree of PEGylation by observing the mass shift.
-
Estimate the relative abundance of each species by comparing the peak intensities or areas.[1]
-
Q5: How can High-Performance Liquid Chromatography (HPLC) determine labeling efficiency?
HPLC is used to separate the components of the PEGylation reaction mixture. Different HPLC modes are effective:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger, will elute earlier than their unmodified counterparts.[11] This method is also excellent for quantifying the amount of free, unreacted PEG in the mixture.[11]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of hydrophilic PEG chains causes the PEGylated protein to elute earlier than the more hydrophobic, unmodified protein.[12] RP-HPLC can often resolve species with different numbers of attached PEG molecules.[5]
Experimental Protocol: RP-HPLC Analysis of a PEGylation Reaction
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 or C4 column suitable for protein separations (e.g., Jupiter 5µm C4).[12]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Flow Rate: 1 mL/min.[12]
-
Temperature: 45°C (elevated temperatures can improve peak shape for proteins).[12]
-
Gradient: A linear gradient from ~20% to 65% Mobile Phase B over 25 minutes.[12]
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the unreacted protein and the different PEGylated species.
-
Calculate the percentage of PEGylated protein by integrating the peak areas. The labeling efficiency can be expressed as: Efficiency (%) = (Area of PEGylated Peaks / Total Area of All Protein Peaks) x 100
-
Q6: Can SDS-PAGE be used to assess PEGylation efficiency?
Yes, SDS-PAGE is a common, accessible method for visualizing the results of a PEGylation reaction. The attachment of PEG chains increases the hydrodynamic size of the protein, causing it to migrate more slowly through the gel than the unmodified protein.[8] This results in a visible band shift.
However, SDS-PAGE is considered semi-quantitative. The band intensity can give a rough estimate of the relative amounts of each species, but PEG can affect staining efficiency, requiring careful interpretation.[8] It is excellent for a quick qualitative check of whether the reaction has proceeded.
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation:
-
Mix aliquots of the unreacted protein (control) and the PEGylation reaction mixture with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel with an appropriate percentage for resolving the protein of interest.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain like Coomassie Brilliant Blue or use a specific PEG stain, such as a barium iodide solution, which forms a complex with PEG.[8]
-
Destain the gel and visualize the bands. Compare the lanes containing the reaction mixture to the unmodified protein control to identify the shifted bands corresponding to PEGylated species.
-
Quantitative Data Summary
| Technique | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Measures mass-to-charge ratio after ionization. | Average degree of PEGylation, distribution of species, confirmation of mass addition.[1][7] | High accuracy and sensitivity, provides direct mass measurement.[1][10] | Can be difficult for very large or heterogeneous proteins, requires specialized equipment.[10] |
| ESI-MS | Measures mass-to-charge ratio from solution. | Similar to MALDI, can be coupled with LC for online analysis (LC-MS).[7][13] | Amenable to automation, provides high-resolution data.[7] | Complex spectra due to multiple charge states and PEG polydispersity can be hard to interpret.[7] |
| SEC-HPLC | Separation based on hydrodynamic size. | Separation of free PEG, aggregated, PEGylated, and native protein.[11] | Good for purification and quantifying free PEG.[11] | May not resolve species with small differences in PEGylation (e.g., mono- vs. di-PEGylated). |
| RP-HPLC | Separation based on hydrophobicity. | Quantification of native vs. PEGylated protein, can resolve different degrees of PEGylation.[5][12] | High resolution, well-established method.[5] | PEGylated proteins can have poor peak shapes; method development may be required. |
| SDS-PAGE | Separation based on electrophoretic mobility (size). | Qualitative assessment of reaction, visualization of molecular weight shift.[8] | Simple, inexpensive, widely available. | Semi-quantitative, PEG affects mobility in a non-linear way, poor resolution of species.[8] |
Troubleshooting Guide
Q7: My labeling efficiency is very low. What are the common causes and solutions?
Low labeling efficiency is a frequent issue. Consider the following factors:
-
Incorrect pH: The pH of the reaction buffer is critical. For NHS-ester based PEGylation targeting primary amines (lysine residues, N-terminus), the pH should typically be between 7.5 and 8.5 to ensure the amine groups are deprotonated and nucleophilic.[14][15]
-
Reagent Instability: Activated PEG reagents (e.g., NHS-esters) are susceptible to hydrolysis, especially in aqueous solutions.
-
Solution: Prepare the PEG reagent solution immediately before use. Avoid storing it in solution.
-
-
Insufficient Molar Excess of PEG: The ratio of PEG reagent to protein is a key parameter.
-
Solution: Increase the molar excess of the PEG reagent in increments (e.g., from 10-fold to 20-fold or 50-fold) to drive the reaction forward.[2]
-
-
Low Protein Concentration: Very dilute protein solutions can slow down the reaction kinetics.
-
Solution: If possible, increase the protein concentration to favor the bimolecular reaction.
-
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent.
Q8: I see multiple bands/peaks, indicating a very heterogeneous product. How can I control this?
Product heterogeneity is inherent to PEGylation of proteins with multiple potential labeling sites (e.g., multiple lysine residues).[6]
-
Control Reaction Time and Temperature: Shorter reaction times or lower temperatures can help limit the extent of PEGylation, favoring lower-order species.
-
Reduce Molar Excess of PEG: A lower PEG-to-protein ratio will statistically favor the formation of mono-PEGylated species.
-
Site-Directed PEGylation: For ultimate control, consider strategies that target a specific site. This can involve:
-
Thiol-reactive PEGylation: If the protein has a unique cysteine residue (or one can be engineered), use a maleimide-activated PEG.
-
N-terminal Specific PEGylation: Use chemistries that specifically target the alpha-amino group of the N-terminus under controlled pH conditions.
-
Enzymatic PEGylation: Techniques like GlycoPEGylation or using transglutaminase can attach PEG to a specific site.[16]
-
Q9: My MALDI-TOF MS spectrum is of poor quality or shows no signal. What should I check?
-
Incorrect Matrix: The choice of matrix is crucial. For proteins, sinapinic acid is a common choice. Ensure it is properly prepared and co-crystallizes well with your sample.[1]
-
Contaminants: Salts and detergents can suppress the MS signal.
-
Solution: Ensure the sample is well-purified and desalted. Use a buffer containing a volatile acid like TFA.
-
-
Detector Saturation: If the unmodified protein is in vast excess, its signal might saturate the detector, making it difficult to see the lower-abundance PEGylated species.
Visualized Workflows and Logic
Caption: Experimental workflow for assessing this compound labeling efficiency.
Caption: Troubleshooting logic for low this compound labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. covalx.com [covalx.com]
- 10. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
dealing with aggregation of proteins after m-PEG2-MS conjugation
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of protein aggregation following conjugation with m-PEG2-MS (Methyl-PEG2-Maleimide Succinimidyl Ester).
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after I add the this compound reagent?
Protein aggregation after this compound conjugation is a frequent challenge that can arise from several factors related to the reagent's properties and the specific reaction conditions. Key causes include:
-
Over-labeling: The this compound reagent contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on the protein surface.[1] Using a high molar excess of the reagent can lead to the modification of too many surface amines. This can alter the protein's overall net charge, isoelectric point (pI), and solubility, leading to precipitation.[2][3]
-
Increased Hydrophobicity: Although the PEG component is hydrophilic, the overall modification can alter the protein's surface properties. If the conjugation process exposes hydrophobic patches that are normally buried, it can promote intermolecular interactions and aggregation.[4]
-
Suboptimal Buffer Conditions: The reaction buffer is critical. NHS ester coupling is most efficient at a slightly alkaline pH of 7.2-8.5.[2][5] However, if this pH is too close to the protein's isoelectric point, the protein's solubility will be at its minimum, significantly increasing the risk of aggregation.[6]
-
High Protein Concentration: Performing the conjugation reaction at high protein concentrations (typically above 5 mg/mL) increases the proximity of protein molecules, raising the likelihood of intermolecular interactions and aggregation.[7]
-
Reagent Precipitation: The this compound reagent itself may have limited solubility in aqueous buffers. Adding it too quickly or from a highly concentrated stock can cause the reagent to precipitate, which can act as a nucleus for protein aggregation.[2]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify the extent of aggregation in your conjugated protein sample.
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying aggregates.[8][9] SEC separates molecules based on their size (hydrodynamic volume).[10] Aggregates, being larger than the monomeric protein, will elute earlier from the column. The percentage of aggregation can be calculated from the peak areas in the chromatogram.[11][12]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[13] It is highly sensitive to the presence of even small amounts of large aggregates because the light scattering intensity scales with the sixth power of the particle radius.[14][15] This makes it an excellent tool for early detection of aggregation.[16]
-
SDS-PAGE (non-reducing): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, run under non-reducing conditions, can qualitatively reveal the presence of high-molecular-weight species corresponding to covalently cross-linked aggregates.
-
Visual Inspection and Turbidity: The simplest method is visual inspection for cloudiness or precipitate.[17] This can be quantified by measuring the turbidity or absorbance of the solution at a wavelength where the protein does not absorb (e.g., 340-600 nm).
Q3: What proactive steps can I take to prevent aggregation in my next experiment?
Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation.
-
Optimize Molar Ratio: Avoid using a large excess of the this compound reagent. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1 reagent-to-protein) to find the lowest ratio that achieves the desired degree of labeling without causing aggregation.[2]
-
Adjust Protein Concentration: If aggregation is observed, try reducing the protein concentration to the 1-5 mg/mL range.[7]
-
Optimize Reaction Buffer:
-
pH: Ensure the buffer pH is optimal for both the NHS ester reaction (pH 7.2-8.5) and your protein's stability.[2][5] Crucially, select a pH that is at least 1 unit away from your protein's isoelectric point (pI).[6]
-
Buffer Type: Use an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, to avoid competition with the NHS ester reaction.[2][3]
-
Additives: Incorporate stabilizing excipients into the buffer. Common examples include 5-20% glycerol, 50-100 mM arginine, or non-ionic detergents like 0.01% Tween-20.[2]
-
-
Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 4-12 hours).[7] This can slow the rate of both the conjugation and potential protein unfolding/aggregation processes.[2]
-
Reagent Addition: Dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[5][7] Add this stock solution to the protein solution slowly while gently mixing to prevent localized high concentrations and reagent precipitation.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving aggregation issues observed during or after the this compound conjugation reaction.
Problem 1: Visible Precipitate or High Turbidity During/After Reaction
| Possible Cause | Recommended Solution |
| High Protein Concentration | Dilute the protein to a concentration of 1-5 mg/mL before adding the reagent.[7] |
| High Molar Excess of Reagent | Reduce the molar excess of this compound. Perform a titration to find the optimal ratio.[2][3] |
| Suboptimal Buffer pH | Ensure the buffer pH is between 7.2-8.5 and at least 1 unit away from the protein's pI.[2][6] |
| Reagent Precipitation | Prepare a fresh stock of this compound in anhydrous DMSO. Add it dropwise to the protein solution with gentle stirring.[2] |
| Temperature | Perform the incubation at a lower temperature (4°C) for a longer period.[2] |
Problem 2: High Molecular Weight (HMW) Species Detected by SEC/DLS
| Possible Cause | Recommended Solution |
| Over-labeling | Decrease the molar ratio of this compound to protein. Analyze the degree of labeling to correlate with HMW species formation.[3] |
| Conformational Instability | Add stabilizing excipients to the reaction buffer, such as 50 mM arginine or 5-10% glycerol. These can help maintain the protein's native structure.[2] |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Polysorbate 80) in the reaction and purification buffers.[2] |
| Incorrect Buffer Ionic Strength | Screen different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find conditions that minimize non-specific interactions.[9][18] |
| Post-purification Instability | Ensure the final storage buffer is optimized for the conjugated protein's stability. Consider adding cryoprotectants like glycerol for frozen storage.[7] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
This protocol provides a starting point. Optimal conditions, particularly protein concentration and molar ratio of the reagent, should be determined empirically.
-
Protein Preparation:
-
Dialyze or buffer-exchange the protein into an amine-free buffer (e.g., 1X PBS, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL.[7]
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[2]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer with primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[19]
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against the desired storage buffer.[7]
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
System and Column:
-
Mobile Phase:
-
Sample Preparation:
-
Filter the conjugated protein sample through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 10-50 µL) to avoid column overloading.[11]
-
-
Analysis:
-
Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).[11]
-
Monitor the elution profile using a UV detector at 280 nm (for protein) or 215 nm (for higher sensitivity to the peptide backbone).[8][12]
-
Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the monomer).
-
Calculate the percentage of aggregates by integrating the peak areas.
-
Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
The sample must be free of dust and extraneous particles. Filter the sample through a 0.2 µm or smaller filter directly into a clean DLS cuvette.[20]
-
A sample volume of 20-50 µL is typically required.
-
-
Instrument Setup:
-
Turn on the instrument and allow the laser to warm up and stabilize.
-
Set the measurement temperature, which should be precisely controlled.
-
Enter the correct viscosity and refractive index for the solvent (buffer) at the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Perform multiple acquisitions (e.g., 10-20 runs) to ensure the data is reproducible.[20]
-
The instrument's software will generate an autocorrelation function and calculate the size distribution based on the diffusion coefficients of the particles in the solution.[14]
-
-
Data Interpretation:
-
Analyze the size distribution plot. A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the monomer.
-
The presence of larger species (e.g., >100 nm) or a high polydispersity index (PDI > 0.2) indicates aggregation.[13]
-
Visualizations
Caption: Troubleshooting workflow for protein aggregation after conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. news-medical.net [news-medical.net]
- 16. azonano.com [azonano.com]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
strategies to improve the in vivo stability of m-PEG2-MS linkers
This guide provides researchers, scientists, and drug development professionals with strategies to improve the in-vivo stability of conjugates using m-PEG2-MS linkers. It includes troubleshooting advice and frequently asked questions in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of in-vivo instability for conjugates made with this compound linkers?
The primary cause of instability for maleimide-succinimidyl (MS) based linkers is the reversibility of the maleimide-thiol bond. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, which re-forms the maleimide and the free thiol.[1][2] This deconjugation can lead to the premature release of the conjugated payload in the circulatory system.[3] In a biological environment rich in thiols like glutathione or albumin, the reformed maleimide can react with these other molecules, leading to off-target effects and loss of therapeutic efficacy.[1][3]
Q2: What is the difference between retro-Michael reaction and hydrolysis in the context of maleimide linkers?
The retro-Michael reaction and hydrolysis are competing processes that determine the fate of a maleimide-thiol conjugate.[3]
-
Retro-Michael Reaction (Deconjugation): This is a disruptive process where the bond between the maleimide and the thiol breaks, leading to the release of the payload-linker from the targeting molecule.[1][3] This is a major pathway for in-vivo instability.
-
Hydrolysis (Stabilization): This process involves the opening of the succinimide ring in the linker to form a stable succinamic acid thioether.[4] This ring-opened product is significantly more stable and resistant to the retro-Michael reaction, effectively locking the conjugate and preventing payload loss.[5][6]
The diagram below illustrates these competing chemical pathways for a maleimide-thiol conjugate.
Caption: Competing pathways of retro-Michael reaction and hydrolysis.
Q3: How do reaction conditions affect the stability of the final conjugate?
The conditions during the conjugation reaction are critical for ensuring a stable final product. The pH is the most important factor.
-
Optimal pH: The reaction between a maleimide and a thiol is most efficient and specific within a pH range of 6.5 to 7.5.[1][] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[]
-
High pH (>7.5): At higher pH levels, maleimides can react competitively with amines (e.g., lysine residues on an antibody), leading to undesirable cross-reactivity and a heterogeneous product mixture.[1][]
-
Low pH (<6.5): At lower pH, the concentration of the reactive thiolate anion is reduced, which can slow down the conjugation reaction significantly.
Q4: Are there strategies to stabilize the maleimide-thiol linkage after the conjugation reaction?
Yes, several post-conjugation strategies can be employed to enhance stability by favoring the hydrolysis pathway over the retro-Michael reaction.
-
Forced Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to its more stable, ring-opened form. This can be achieved by incubating the conjugate in a basic environment.[4][8] This strategy is particularly effective for maleimides with electron-withdrawing N-substituents, which greatly accelerate ring-opening rates.[5] The resulting ring-opened products can have half-lives of over two years.[5]
-
Transcyclization: If the thiol is part of a cysteine residue, a stabilization method involving an in-situ transcyclization can be used.[9] This process, which can be achieved by an extended incubation time in a buffered solution, converts the thiosuccinimide into a more stable thiomorpholinone structure, preventing retro-Michael reactions.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Premature payload release observed in plasma/serum. | The maleimide-thiol linkage is undergoing a retro-Michael reaction.[3] | 1. Implement a post-conjugation hydrolysis step to open the succinimide ring and stabilize the conjugate.[5][8] 2. If using a cysteine, consider a transcyclization strategy by extending incubation time post-conjugation.[9] 3. Redesign the linker using maleimides with electron-withdrawing groups to accelerate stabilizing hydrolysis.[4] |
| Low conjugation efficiency or yield. | Suboptimal reaction pH. | Ensure the conjugation buffer pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide specificity.[1] |
| Product heterogeneity and off-target conjugation. | Reaction pH is too high (>7.5), causing maleimide to react with amines. | Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.[] |
| Conjugate is stable in buffer but unstable in vivo. | Thiol exchange with endogenous thiols like glutathione or albumin is occurring via the retro-Michael reaction.[3][9] | This highlights the need for a stabilization strategy. Purposefully hydrolyze the conjugate in vitro before in-vivo administration to create a stable, ring-opened product.[5][6] |
Quantitative Data Summary
The stability of the maleimide-thiol adduct is significantly influenced by the N-substituent on the maleimide and the pKa of the thiol.
Table 1: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide Conjugate | Thiol Source (pKa) | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (6.6) | 3.1 | 89.5 | [11] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (6.6) | 18 | 12.3 | [11] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (9.5) | 258 | 0.8 | [11] |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid | 20-80 | 20-90 | [2] |
These studies demonstrate that higher thiol pKa values and certain N-substituents can decrease the rate of the exchange reaction.[11]
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol describes a standard method for conjugating a thiol-containing molecule to an this compound linker.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound linker in a dry, aprotic solvent (e.g., DMSO, DMF).
-
Prepare the thiol-containing molecule (e.g., protein, peptide) in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5. The buffer should be free of other thiol-containing species.
-
-
Conjugation Reaction:
-
Add the this compound linker stock solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the linker is commonly used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.
-
-
Quenching:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, in a 2- to 5-fold molar excess over the initial amount of maleimide linker. Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove excess linker and quenching reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the conjugate.
-
-
Characterization:
-
Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or HPLC.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Optimizing m-PEG2-MS to Protein Conjugation
Welcome to the technical support center for optimizing the molar ratio of m-PEG2-MS to protein for successful conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for conjugation?
The optimal molar ratio is highly dependent on the specific protein, including the number of available primary amines (lysine residues and the N-terminus), and the desired degree of PEGylation.[1][2] A common starting point is a molar excess of the PEG reagent. For initial experiments, a range of molar ratios should be tested to determine the ideal condition for your specific application.
Q2: How does the reaction pH affect the conjugation efficiency?
The reaction between the N-hydroxysuccinimide (NHS) ester of this compound and primary amines on the protein is most efficient at a pH of 7-9.[1] At this pH, the primary amine groups are sufficiently nucleophilic to attack the NHS ester, leading to the formation of a stable amide bond. It is crucial to maintain the pH within this range to ensure optimal conjugation and minimize hydrolysis of the NHS ester.
Q3: What are the recommended buffer conditions for the conjugation reaction?
It is essential to use an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 8.0.[3] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the this compound, leading to reduced conjugation efficiency.
Q4: How can I determine the degree of PEGylation after the conjugation reaction?
Several analytical techniques can be used to assess the extent of PEGylation:
-
Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to a shorter retention time on an SEC column compared to the unmodified protein.[4][5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate PEGylated and un-PEGylated protein species based on differences in hydrophobicity.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can directly measure the molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules.[7][8]
-
SDS-PAGE: A shift in the apparent molecular weight of the PEGylated protein compared to the native protein can be observed, although this method is less precise than SEC or MS.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no PEGylation | Incorrect molar ratio: Insufficient this compound was used. | Increase the molar excess of this compound in subsequent trial reactions.[9] |
| Suboptimal pH: The reaction pH was outside the optimal range of 7-9. | Ensure the buffer is at the correct pH. Perform a buffer exchange if necessary.[1] | |
| Presence of competing amines: The buffer contained primary amines (e.g., Tris). | Use an amine-free buffer like PBS or HEPES.[3] | |
| Hydrolyzed this compound: The reagent was exposed to moisture or stored improperly. | Prepare the this compound solution immediately before use and avoid prolonged storage in aqueous solutions. | |
| Protein Aggregation/Precipitation | High degree of labeling: Excessive PEGylation can lead to protein instability. | Reduce the molar excess of the this compound reagent or decrease the reaction time.[10] |
| Unfavorable buffer conditions: Incorrect pH or high ionic strength can cause aggregation. | Optimize the buffer composition, including pH and salt concentration, to maintain protein stability. | |
| Multiple PEGylated Species | Heterogeneity of reaction: The protein has multiple reactive sites with varying accessibility. | This is a common outcome. To obtain a more homogeneous product, purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary to separate different PEGylated isoforms. |
| Difficulty in Purifying the Conjugate | Inefficient removal of unreacted PEG: The purification method is not suitable for separating the conjugate from free PEG. | Use a purification method with appropriate size or charge separation capabilities, such as size-exclusion chromatography or ion-exchange chromatography.[5] |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation to Optimize Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.
1. Protein and Reagent Preparation: a. Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL. b. Immediately before use, dissolve the this compound in the same buffer to create a stock solution (e.g., 10 mM).
2. Conjugation Reaction Setup: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 of PEG:protein). c. Gently mix and incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.
3. Quenching the Reaction: a. To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
4. Analysis: a. Analyze the reaction products from each molar ratio using SDS-PAGE, SEC, or Mass Spectrometry to determine the extent of PEGylation.
Protocol 2: Purification of the PEGylated Protein using Size-Exclusion Chromatography (SEC)
1. Column Equilibration: a. Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) at a constant flow rate.
2. Sample Loading: a. After quenching the conjugation reaction, centrifuge the sample to remove any precipitated material. b. Inject the supernatant onto the equilibrated SEC column.
3. Elution and Fraction Collection: a. Elute the sample with the equilibration buffer. b. Monitor the elution profile using UV absorbance at 280 nm. c. Collect fractions corresponding to the PEGylated protein peak, which should elute earlier than the unmodified protein and free PEG.
4. Analysis of Fractions: a. Analyze the collected fractions using SDS-PAGE or other analytical methods to confirm the purity of the PEGylated protein.
Visualizations
Caption: Experimental workflow for optimizing this compound to protein conjugation.
Caption: Troubleshooting logic for low PEGylation efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. broadpharm.com [broadpharm.com]
- 4. lcms.cz [lcms.cz]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. enovatia.com [enovatia.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of m-PEG2-MS and NHS-ester PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a PEG linker is a critical decision that can significantly impact the efficacy, stability, and manufacturing of a therapeutic. This guide provides an objective comparison of two common amine-reactive PEGylation reagents: m-PEG2-MS (methoxy(polyethylene glycol) methylsulfonyl) and NHS-ester PEG (methoxy(polyethylene glycol) N-hydroxysuccinimidyl ester).
This comparison delves into their reaction mechanisms, stability, and provides supporting data and experimental protocols to aid in the selection of the optimal linker for your specific application.
Mechanism of Action and Reaction Specificity
Both this compound and NHS-ester PEG are electrophilic reagents designed to react with nucleophilic functional groups on biomolecules. However, their primary targets and the resulting linkages differ, which has significant implications for the final conjugate.
This compound (Mesylate) acts as an alkylating agent. The methylsulfonyl group is an excellent leaving group, making the terminal carbon of the PEG susceptible to nucleophilic attack. While it can react with various nucleophiles, its primary targets in bioconjugation are the primary amines of lysine residues and the N-terminus of proteins, especially at a slightly basic pH.[1] Under certain conditions, it can also react with other nucleophiles such as carboxyl groups of aspartate and glutamate, and the imidazole group of histidine.[2]
NHS-ester PEG , on the other hand, is an acylating agent.[2] The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines (lysine residues and the N-terminus) to form a stable amide bond.[3][4][5][6] This reaction is highly efficient and specific for primary amines at a pH range of 7 to 9.[3][6]
dot
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison of m-PEG2-Maleimide and Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Protein Labeling Strategy
The covalent modification of proteins is a cornerstone of modern life sciences research and therapeutic development. Precise and efficient labeling of proteins with probes, tags, or therapeutic payloads is critical for a wide range of applications, from elucidating complex biological pathways to creating next-generation antibody-drug conjugates (ADCs). Two prominent methods for achieving this are traditional thiol-reactive chemistry, exemplified by m-PEG2-Maleimide, and the more recent advent of bioorthogonal click chemistry.
This guide provides an objective, data-driven comparison of these two powerful techniques, offering insights into their respective mechanisms, performance characteristics, and ideal use cases. By understanding the nuances of each approach, researchers can make informed decisions to advance their scientific objectives.
At a Glance: m-PEG2-Maleimide vs. Click Chemistry
| Feature | m-PEG2-Maleimide | Click Chemistry (CuAAC & SPAAC) |
| Target Residue | Cysteine (Thiol group) | Genetically encoded unnatural amino acids with azide or alkyne handles |
| Specificity | High for thiols, but potential for off-target reactions with other nucleophiles (e.g., lysine) at higher pH.[1] | Exceptionally high due to the bioorthogonal nature of the azide-alkyne reaction.[2][3] |
| Efficiency | Generally high, with reported efficiencies of 70-90% for specific cysteine labeling.[4] | Near-quantitative, often exceeding 90-95%, leading to more defined and homogenous conjugates.[5] |
| Stoichiometry | Can result in heterogeneous products with a variable number of labels per protein, especially with multiple accessible cysteines.[6] | Highly controllable, leading to a one-to-one stoichiometry and well-defined conjugates.[6] |
| Reaction Kinetics | Fast reaction rates, typically complete within minutes to a few hours at room temperature.[7] | CuAAC: Very fast, catalyzed by copper. SPAAC: Fast, driven by ring strain; rates can be tuned by the choice of cyclooctyne.[8] |
| Biocompatibility | Generally good for in vitro applications. The maleimide reagent itself can have cellular effects, and the instability of the linkage can lead to off-target effects in vivo. | CuAAC: The copper catalyst can be toxic to living cells, limiting in vivo applications. SPAAC: Excellent biocompatibility, widely used for live-cell and in vivo labeling.[9][10] |
| Linkage Stability | The resulting thioether bond is susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of other thiols like glutathione.[11][12] This can be mitigated by using next-generation maleimides.[13][14] | The triazole linkage formed is highly stable and resistant to hydrolysis and enzymatic cleavage.[9] |
| Workflow Complexity | Relatively straightforward one-step reaction if a reactive cysteine is available. May require a reduction step to break disulfide bonds. | Two-step process: 1) Genetic incorporation of an unnatural amino acid. 2) Reaction with the labeling reagent. This offers site-specificity but requires molecular biology expertise.[3][15] |
Delving Deeper: Mechanisms of Action
m-PEG2-Maleimide: Targeting Cysteine's Thiol Group
The maleimide functional group is an electrophile that readily and selectively reacts with the nucleophilic thiol (sulfhydryl) group of cysteine residues via a Michael addition reaction.[7][16] This forms a stable thioether bond, covalently attaching the PEGylated molecule to the protein. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic, but side reactions with other amino acid residues, such as lysine, are minimized.[1]
However, a significant drawback of the traditional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment.[11][12] This can lead to the exchange of the label to other proteins or small molecules, resulting in off-target effects and a loss of the desired conjugate. Newer generations of maleimides have been developed to improve the stability of this linkage.[13][14][17]
Click Chemistry: A Bioorthogonal Approach
Click chemistry encompasses a set of reactions that are highly specific, efficient, and bioorthogonal, meaning they proceed with high fidelity in complex biological environments without interfering with native biochemical processes.[2][3] For protein labeling, the most common forms are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The process typically involves two steps:
-
Introduction of a Bioorthogonal Handle: A non-canonical amino acid containing either an azide or an alkyne group is genetically encoded into the protein of interest at a specific site.[3][15]
-
Click Reaction: The modified protein is then reacted with a labeling reagent containing the complementary functional group (an alkyne for an azide-modified protein, or an azide for an alkyne-modified protein). This reaction forms a highly stable triazole ring, covalently linking the label to the protein.[9]
CuAAC is extremely efficient but requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[5][18] SPAAC , on the other hand, is a copper-free version that utilizes a strained cyclooctyne (like DBCO) to react with the azide.[9] The relief of ring strain drives the reaction forward, making it fast and biocompatible for live-cell and in vivo studies.
Experimental Protocols
Protocol 1: Protein Labeling with m-PEG2-Maleimide
This protocol provides a general guideline for labeling a protein with a single accessible cysteine residue using an m-PEG2-Maleimide reagent.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)
-
m-PEG2-Maleimide reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed, thiol-free buffer.
-
-
Reagent Preparation:
-
Allow the m-PEG2-Maleimide reagent to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the m-PEG2-Maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., free cysteine) to a final concentration of 1-10 mM to react with any excess maleimide reagent. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
-
Characterization:
-
Confirm the labeling efficiency and stoichiometry using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Protocol 2: General Protocol for Protein Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the labeling of a protein containing a genetically incorporated azide-functionalized unnatural amino acid with a DBCO-functionalized label.
Materials:
-
Azide-modified protein solution (in a suitable buffer, e.g., PBS, pH 7.4)
-
DBCO-functionalized labeling reagent
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Express and purify the protein containing the azide-functionalized unnatural amino acid according to established protocols.
-
Ensure the protein is in a buffer compatible with the labeling reaction.
-
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the DBCO-functionalized labeling reagent in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 2- to 10-fold molar excess of the DBCO-reagent stock solution to the azide-modified protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent using a desalting column or dialysis.
-
-
Characterization:
-
Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine labeling efficiency.
-
Visualizing the Workflows
Caption: Workflow for m-PEG2-Maleimide Protein Labeling.
Caption: Workflow for Copper-Free Click Chemistry (SPAAC) Labeling.
Conclusion: Making the Right Choice
The choice between m-PEG2-Maleimide and click chemistry for protein labeling is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.
Choose m-PEG2-Maleimide when:
-
A native or easily introduced cysteine is available for labeling.
-
A straightforward, one-step conjugation is desired.
-
The potential for some product heterogeneity is acceptable.
-
The stability of the linkage is not a critical concern, or next-generation stable maleimides are used.
Choose Click Chemistry when:
-
Precise, site-specific labeling is paramount.
-
A homogenous, well-defined conjugate is required.
-
High labeling efficiency and controlled stoichiometry are critical.
-
The experiment involves live cells or in vivo applications (SPAAC is preferred).
-
The stability of the final conjugate is a primary concern.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate labeling strategy to achieve their desired outcomes with confidence and precision.
References
- 1. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
A Comparative Guide to Mass Spectrometry Analysis for Validating m-PEG2-MS Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Specifically, the use of branched methoxy-PEG (m-PEG2) reagents terminating in a reactive methanesulfonyl (MS) group for site-specific conjugation offers advantages in terms of stability and homogeneity of the final product. Validating the successful conjugation of m-PEG2-MS to a protein is a critical step in the development of these biotherapeutics. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, providing detailed information on the molecular weight, degree of PEGylation, and site of conjugation.
This guide provides an objective comparison of the two primary mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS), for the validation of this compound conjugation. We will also explore viable alternative methods, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Mass Spectrometry for this compound Conjugation Analysis: A Head-to-Head Comparison
Both MALDI-TOF and ESI-LC/MS are capable of providing high-quality data for the characterization of PEGylated proteins. The choice between them often depends on the specific information required, the complexity of the sample, and the available instrumentation.
| Feature | MALDI-TOF Mass Spectrometry | ESI-LC/MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight in a vacuum tube. | Analyte in solution is nebulized and ionized, creating highly charged ions. Ions are separated by a mass analyzer, often coupled with liquid chromatography for pre-separation. |
| Sample Throughput | High; rapid analysis of multiple samples spotted on a target plate. | Lower; analysis time is dependent on the liquid chromatography run time. |
| Tolerance to Buffers/Salts | More tolerant to non-volatile salts and buffers. | Less tolerant; requires volatile buffers and often sample desalting. |
| Information Provided | Primarily provides the average molecular weight and distribution of PEGylated species (degree of PEGylation). Can be used for peptide mapping to identify conjugation sites. | Provides detailed information on the distribution of PEGylated species, allows for online separation of conjugates from free protein and PEG, and is well-suited for peptide mapping (LC-MS/MS) to pinpoint conjugation sites. |
| Complexity of Data | Spectra can be simpler to interpret for heterogeneous samples due to the prevalence of singly charged ions. | Spectra can be complex due to the presence of multiple charge states, requiring deconvolution software for interpretation.[1] |
| Sensitivity | Generally in the low picomole to femtomole range. | Generally in the low femtomole to attomole range. |
| Quantitative Accuracy | Can be less accurate for quantification due to variations in ionization efficiency across different species. | Generally provides better quantitative accuracy, especially when coupled with appropriate internal standards. |
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol for this compound Conjugated Protein
This protocol provides a general guideline for analyzing this compound conjugated proteins to determine the degree of PEGylation.
a) Sample Preparation:
-
Protein Desalting: If the protein conjugate is in a buffer containing non-volatile salts, it is crucial to desalt the sample. This can be achieved using a C4 ZipTip or dialysis.
-
Analyte Concentration: Adjust the concentration of the PEGylated protein to approximately 1-10 pmol/µL in a solution of 0.1% trifluoroacetic acid (TFA) in water.
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins and peptides) in a 1:1 solution of acetonitrile and 0.1% TFA in water.
b) Sample Spotting (Dried-Droplet Method):
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.
-
Mix the desalted protein sample and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the pre-spotted matrix on the target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
c) Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Use linear mode for intact mass analysis of large molecules.
-
The laser intensity should be optimized to obtain good signal-to-noise ratio without causing excessive fragmentation.
d) Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of this compound molecules.
-
The mass difference between adjacent peaks will correspond to the mass of a single this compound moiety.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
ESI-LC/MS Protocol for this compound Conjugated Protein
This protocol outlines the analysis of this compound conjugated proteins using liquid chromatography coupled to an electrospray ionization mass spectrometer.
a) Sample Preparation:
-
Buffer Exchange: Exchange the sample buffer to a volatile buffer system, such as 10 mM ammonium acetate or ammonium bicarbonate, using spin filters or dialysis.
-
Reduction and Denaturation (for peptide mapping): For identification of conjugation sites, the protein may need to be reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) followed by enzymatic digestion (e.g., with trypsin).
-
Intact Mass Analysis: For determining the degree of PEGylation, the intact protein conjugate is analyzed directly after buffer exchange.
b) Liquid Chromatography:
-
Column: For intact mass analysis, a reversed-phase column with a C4 or C8 stationary phase is commonly used. For peptide mapping, a C18 column is typical.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from low to high organic content (Mobile Phase B) is used to elute the protein or peptides from the column. The gradient will need to be optimized based on the hydrophobicity of the analyte.
c) Mass Spectrometry:
-
Ionization: Use a positive ion electrospray mode.
-
Mass Analyzer: Acquire data in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: For intact mass analysis, acquire full scan MS data. For peptide mapping, acquire data in data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the eluting peptides.
d) Data Analysis:
-
Intact Mass: The raw data containing multiple charge states will need to be deconvoluted using appropriate software (e.g., ProMass, MaxEnt) to obtain the zero-charge mass spectrum. This spectrum will show the distribution of PEGylated species.
-
Peptide Mapping: The MS/MS data is searched against the protein sequence using database search software (e.g., Mascot, Sequest). The software will identify peptides and any post-translational modifications, including the this compound adducts on specific amino acid residues.
Alternative Methods for Validation
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It can be a powerful tool for assessing the heterogeneity of PEGylation.
Experimental Protocol for Capillary Electrophoresis:
-
Capillary Preparation: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by deionized water, and finally the running buffer.
-
Running Buffer: A common running buffer is 50 mM sodium phosphate buffer at a pH of 2.5. The low pH helps to minimize protein interaction with the capillary wall.
-
Sample Preparation: Dilute the this compound conjugated protein sample in the running buffer to a concentration of approximately 0.5-1 mg/mL.
-
Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detection: Monitor the separation using a UV detector, typically at 200 or 214 nm.
-
Data Analysis: The resulting electropherogram will show peaks corresponding to the un-PEGylated protein and the various PEGylated species. The number of peaks and their relative areas can be used to assess the degree and heterogeneity of PEGylation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used in different modes to analyze PEGylated proteins.
a) Size-Exclusion Chromatography (SEC-HPLC):
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can be used to separate PEGylated species from the un-PEGylated protein.
Experimental Protocol for SEC-HPLC:
-
Column: Use a size-exclusion column with a pore size appropriate for the expected molecular weight range of the PEGylated protein.
-
Mobile Phase: An isocratic mobile phase is used, typically a phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Sample Preparation: Dilute the sample in the mobile phase.
-
Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Larger molecules (more PEGylated) will elute earlier than smaller molecules. The chromatogram can be used to assess the presence of different PEGylated species and any remaining un-PEGylated protein.
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for the separation of different PEGylated forms.
Experimental Protocol for RP-HPLC:
-
Column: A reversed-phase column with a C4 or C8 stationary phase is suitable for protein analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the proteins.
-
Detection: Monitor the elution using a UV detector at 214 or 280 nm.
-
Data Analysis: The retention time of the protein will change upon PEGylation. The chromatogram can be used to resolve different PEGylated species and quantify their relative abundance.
Visualization of Workflows
Caption: General workflow for mass spectrometry analysis of this compound conjugation.
Caption: Workflow for alternative analytical methods for this compound conjugation.
References
A Comparative Guide to HPLC Methods for Purity Confirmation of m-PEG2-MS Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional polyethylene glycol (PEG) linkers is a critical aspect of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. The purity of these linkers, such as methoxy-poly(ethylene glycol)-maleimide and N-hydroxysuccinimide ester (m-PEG2-MS) conjugates, directly impacts the quality, efficacy, and safety of the final biopharmaceutical product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of these conjugates and identifying potential impurities.
This guide provides a comparative overview of the most common HPLC methods used for the purity determination of this compound conjugates: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX). We will delve into the principles of each technique, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.
Principles of HPLC Separation for PEG Conjugates
The choice of an HPLC method for analyzing this compound conjugates depends on the physicochemical properties of the molecule and the potential impurities. Each technique offers a different separation mechanism:
-
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. For PEG conjugates, the retention is influenced by the PEG chain length and the hydrophobicity of the end functional groups. Gradient elution is typically employed to achieve optimal separation.
-
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume (size) in solution. The stationary phase consists of porous particles. Larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores and have a longer path, thus eluting later. SEC is particularly useful for separating PEG conjugates of different molecular weights and for detecting aggregation.[1]
-
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. The stationary phase has charged functional groups that interact with oppositely charged analytes. The separation is controlled by the pH and ionic strength of the mobile phase. For this compound conjugates, IEX can be effective in separating species with different charged functional groups or impurities that carry a charge.[]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is a trade-off between resolution, analysis time, and compatibility with different detectors. The following table summarizes the key performance characteristics of RP-HPLC, SEC, and IEX for the purity analysis of this compound conjugates, based on available literature.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Volume (Size) | Net Charge |
| Typical Column | C18, C8, C4 | Silica or Polymer-based with controlled pore sizes | Strong or weak cation/anion exchanger |
| Resolution of Impurities | High resolution of closely related species | Good for aggregates and size variants | Effective for charged impurities |
| Analysis Time | Moderate to Long (gradient elution) | Relatively short (isocratic elution) | Moderate (gradient or isocratic elution) |
| Limit of Quantitation (LOQ) | Can be very low (e.g., 0.2% for impurities)[3] | Typically higher than RP-HPLC | Dependent on the charge difference |
| Detector Compatibility | UV, ELSD, CAD, MS | UV, RI, ELSD, CAD, MALS | UV, Conductivity, ELSD, CAD, MS |
| Key Advantages | High resolving power for isomers and small impurities. | Simple method development, good for aggregate analysis. | High selectivity for charged species. |
| Key Disadvantages | Complex method development, potential for peak tailing. | Limited resolution for molecules of similar size. | Not suitable for neutral impurities. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each HPLC method, which can be adapted for specific this compound conjugates.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is adapted from a protocol for the analysis of maleimide-functionalized PEGs and is suitable for assessing the purity of this compound conjugates and related impurities.[3]
-
Column: Gemini C18, 5 µm, 110 Å, 250 x 4.6 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-80% B
-
35-40 min: 80% B
-
40-45 min: 80-20% B
-
45-50 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and 280 nm. For PEGs lacking a strong chromophore, derivatization or the use of detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[4]
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A at a concentration of 1 mg/mL.
Size-Exclusion Chromatography (SEC) Protocol
This protocol is a general method for the analysis of PEG and its derivatives and can be optimized for specific this compound conjugates.
-
Column: Zenix SEC-300, 3 µm, 300 Å, 30 cm x 7.8 mm
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: Refractive Index (RI) or ELSD/CAD.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase at a concentration of 2 mg/mL.
Ion-Exchange Chromatography (IEX) Protocol
This protocol is based on the analysis of PEGylated proteins and can be adapted for the separation of charged impurities from this compound conjugates.[5]
-
Column: ProPac WCX-10 (Weak Cation Exchange), 10 µm, 4 x 250 mm
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-50% B
-
35-40 min: 50-100% B
-
40-45 min: 100% B
-
45-50 min: 100-0% B
-
50-60 min: 0% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 50 µL
-
Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A at a concentration of 1 mg/mL.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each HPLC method.
Conclusion
The selection of an optimal HPLC method for confirming the purity of this compound conjugates is dependent on the specific analytical needs. RP-HPLC offers the highest resolution for closely related impurities and is ideal for detailed purity assessments. SEC is a robust method for analyzing molecular weight distribution and detecting aggregates. IEX is highly selective for charged impurities and can be a valuable tool in purification and characterization. For comprehensive characterization, a combination of these methods, often coupled with mass spectrometry, provides the most complete picture of the purity and impurity profile of this compound conjugates. This guide provides a foundation for researchers to develop and validate appropriate analytical methods to ensure the quality and consistency of these critical bioconjugation reagents.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Comparative Stability of Thiol-Reactive Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is critical to the efficacy and stability of the final product, particularly in the development of antibody-drug conjugates (ADCs). While maleimide-based linkers have long been an industry standard for their high reactivity and specificity towards thiol groups on cysteine residues, concerns about the stability of the resulting thioether bond have spurred the development of next-generation alternatives. This guide provides an objective comparison of maleimide linkers with these emerging technologies, supported by experimental data, to aid in the selection of the most appropriate conjugation strategy.
The Instability of the Maleimide-Thiol Adduct
Maleimide linkers react efficiently with thiols under physiological conditions to form a thioether bond. However, this bond is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload from the antibody.[1][2] This premature release of the payload in the bloodstream can result in off-target toxicity and reduced therapeutic efficacy.[3]
The stability of the maleimide-thiol conjugate is influenced by a competing reaction: hydrolysis of the succinimide ring.[4][5] This hydrolysis opens the ring to form a succinamic acid derivative, which is resistant to the retro-Michael reaction and results in a more stable conjugate.[5] The rate of this stabilizing hydrolysis is dependent on the local chemical environment and the structure of the maleimide linker itself.[4][6]
Next-Generation Thiol-Reactive Linkers
To address the inherent instability of traditional N-alkyl maleimides, several next-generation linkers have been developed. These alternatives aim to provide more stable and homogenous bioconjugates. Prominent examples include N-aryl maleimides and vinyl sulfones.
-
N-Aryl Maleimides: These linkers have been shown to react faster with thiols compared to their N-alkyl counterparts.[7] More importantly, the resulting thioether bond exhibits enhanced stability, which is attributed to electronic effects that disfavor the retro-Michael reaction.
-
Vinyl Sulfones: These linkers also react specifically with thiols to form a stable thioether bond. The resulting conjugate is not susceptible to the same retro-Michael deconjugation pathway as maleimides, offering a significant stability advantage.[1][8]
Comparative Stability Data
The following table summarizes the stability of various linker-cysteine adducts based on published experimental data. Stability is often assessed by incubating the conjugate in plasma or in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
| Linker Type | Condition | Time | % Intact Conjugate | Reference |
| Maleimide-PEG | 1 mM GSH | 7 days | ~70% | [8] |
| Mono-sulfone-PEG | 1 mM GSH | 7 days | >95% | [8] |
| Maleimide | Human Plasma | 4 hours | Majority exchanged with albumin | [9] |
| Phenyloxadiazole Sulfone | Human Plasma | 24 hours | No evident exchange with albumin | [9] |
| Maleamic methyl ester-based ADC | Albumin solution (25 mg/mL) | 14 days | ~96.2% | [10] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are outlines of common experimental protocols used to evaluate the stability of antibody-drug conjugates.
Protocol 1: HPLC-Based Analysis of Conjugate Stability
This protocol is suitable for monitoring the stability of a bioconjugate in the presence of a competing thiol.
Materials and Reagents:
-
Purified bioconjugate (e.g., antibody-drug conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or N-acetylcysteine (NAC)
-
Reverse-phase HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare a solution of the bioconjugate in PBS at a final concentration of, for example, 1 mg/mL.
-
Prepare a stock solution of the competing thiol (e.g., 100 mM GSH) in PBS.
-
Initiate the stability study by adding the competing thiol to the bioconjugate solution to a final concentration of, for example, 1 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquots by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact bioconjugate and the appearance of peaks corresponding to the deconjugated species.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
Protocol 2: Mass Spectrometry-Based Analysis of ADC Stability in Plasma
This protocol provides a detailed workflow for assessing the deconjugation of an ADC after incubation in plasma.[5]
Materials and Reagents:
-
Purified ADC
-
Human or mouse plasma
-
Protein A or Protein G affinity resin (e.g., magnetic beads)
-
Wash Buffer: PBS
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Isolate the ADC from the plasma using Protein A or Protein G affinity chromatography.
-
Wash the affinity resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the ADC from the resin using the Elution Buffer and immediately neutralize the eluate with the Neutralization Buffer.
-
Analyze the purified ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
A decrease in the average DAR over time indicates deconjugation of the payload.
Visualizations
Maleimide-thiol conjugation and subsequent stability pathways.
General workflow for comparing bioconjugate stability.
Conclusion
The stability of the linker is a critical attribute of a bioconjugate that can significantly impact its in vivo performance. While traditional maleimide linkers are widely used, their susceptibility to the retro-Michael reaction can lead to premature payload release. Next-generation linkers, such as N-aryl maleimides and vinyl sulfones, offer enhanced stability and represent a significant advancement in the field. The choice of linker should be guided by the specific application and the required stability profile of the final bioconjugate. For therapeutic applications where in vivo stability is paramount, the adoption of these next-generation technologies is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to PROTAC Linker Efficacy: From Common Scaffolds to m-PEG2-MS
For Researchers, Scientists, and Drug Development Professionals
The design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides an objective comparison of common linker types, including the PEG-based linker m-PEG2-MS, supported by experimental data and detailed protocols to aid in rational PROTAC design.
The Crucial Role of the Linker in PROTAC Efficacy
The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1][3][4] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly classified into flexible and rigid categories, each with distinct advantages and disadvantages.[3] The choice of linker can dramatically impact the overall performance of a PROTAC.
-
Flexible Linkers:
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[3] They are synthetically accessible and can be systematically varied in length. However, they tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[1][4]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers, such as This compound , are widely used to improve the solubility and drug-like properties of PROTACs.[3][4] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[3] These linkers are biocompatible and allow for versatile chemical modifications.[4] However, they may have reduced metabolic stability compared to alkyl linkers.[4] this compound is a specific example of a short PEG linker used in PROTAC synthesis.[5][6]
-
-
Rigid Linkers:
-
These linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds to reduce conformational flexibility.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[1][2] However, the lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[1]
-
The following diagram illustrates the logical relationships in PROTAC linker design, showing how different linker properties influence the final efficacy.
Quantitative Comparison of Linker Efficacy
The following table presents representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[7]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | ~13 (4 PEG units) | < 500 | > 90 | [2] |
| BRD4 | CRBN | PEG | ~7 (1-2 PEG units) | > 5000 | N/A | [2] |
| PI3Kγ | VHL | Alkyl | 8 | 42.23 | 88.6 | [8] |
| mTOR | VHL | Alkyl | 8 | 45.4 | 74.9 | [8] |
| HDAC3 | VHL | PEG-based | N/A | 440 | 77 | [9] |
| AR | CRBN | Rigid (piperidine) | N/A | < 1 | > 95 | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This data highlights that there is no universally optimal linker; the ideal choice is highly dependent on the specific PROTAC system. For instance, in some cases, longer PEG linkers show better potency, while in others, shorter or more rigid linkers are superior.[2][10]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
This protocol outlines a standard method for determining the DC50 and Dmax of a PROTAC in a cellular context.
1. Cell Culture and Seeding:
-
Culture the desired human cell line (e.g., HeLa, HCT116) in appropriate growth medium until ~80% confluency.
-
Seed the cells into multi-well plates (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of cell lysis. Allow cells to adhere overnight.
2. PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC compound in fresh culture medium. A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a fixed duration (e.g., 18-24 hours) at 37°C and 5% CO2.
3. Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized protein levels (as a percentage of the vehicle control) against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the DC50 and Dmax values.[11]
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG (including this compound) and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[1] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides the foundational knowledge and protocols to empower researchers in the rational design and evaluation of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Characterizing m-PEG-DSPE Conjugates: A Comparative Analysis of Analytical Techniques
The structural characterization of methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) conjugates is critical for the development of effective and safe drug delivery systems, such as liposomes and micelles. The molecular weight, polydispersity of the PEG chain, purity, and aggregation properties of these conjugates directly influence the stability, pharmacokinetics, and efficacy of the final nanomedicine formulation.[1][2] This guide provides a comparative overview of the key analytical techniques used to characterize m-PEG-DSPE, complete with experimental protocols and quantitative data to aid researchers in selecting the appropriate methods for their needs.
Chromatographic Techniques: Purity and Molecular Weight Distribution
Chromatography is fundamental for separating m-PEG-DSPE from impurities and for assessing its molecular weight distribution.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of m-PEG-DSPE conjugates and quantifying them in various formulations.[3] The choice of detector is critical, as the PEG moiety lacks a strong UV chromophore.
Comparison of Common HPLC Detectors for m-PEG-DSPE Analysis
| Detector | Principle | Advantages for m-PEG-DSPE | Limitations |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges the resulting aerosol particles, and measures the charge. | Universal detector, high sensitivity for non-volatile analytes like m-PEG-DSPE, wide dynamic range, response is more uniform and independent of chemical structure.[4][5] | Requires volatile mobile phases, non-linear response may require inverse gradient for accurate quantification.[6] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles. | Universal for non-volatile analytes, compatible with gradient elution, robust and lower cost than CAD.[1][7] | Less sensitive than CAD, especially for smaller particles; response is non-linear and can be affected by analyte properties like refractive index.[4][8] |
| UV-Vis Detector | Measures the absorbance of UV-Vis light by the analyte. | Good for cholesterol quantification in liposome formulations if used in series with another detector.[3] | m-PEG-DSPE itself has no significant UV chromophore, making this detector unsuitable for its direct quantification.[3] |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Provides structural information, impurity identification, and molecular weight distribution in addition to quantification.[1] | Higher cost and complexity, requires specific expertise.[1] |
Experimental Protocol: RP-HPLC-CAD/MS for Purity Analysis
This protocol is adapted from a method used to analyze various lots of m-PEG2000-DSPE.[6]
-
Sample Preparation: Dissolve m-PEG-DSPE powder in absolute ethanol to a final concentration of 1 mg/mL.[6]
-
Instrumentation: Use a UHPLC system coupled with a Charged Aerosol Detector (CAD) and a High-Resolution Mass Spectrometer (HRAMS).
-
Chromatographic Conditions:
-
Column: Thermo Scientific™ Hypersil™ GOLD C8 (1.9 µm, 2.1 × 50 mm).[6]
-
Mobile Phase:
-
A: 5 mM ammonium formate in water
-
B: 5 mM ammonium formate in isopropanol-methanol (70:30, v/v)
-
C: Isopropanol
-
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 1 µL.[6]
-
Gradient:
-
0 min: 60% A, 10% B, 30% C
-
4 min: 20% A, 30% B, 50% C
-
6 min: 10% A, 40% B, 50% C
-
6-7 min: Hold
-
7.1 min: Return to initial conditions
-
7.1-12 min: Re-equilibrate[6]
-
-
-
Data Analysis: Analyze the CAD trace for purity quantification. Use the HRAMS data to identify impurities and determine the polydispersity of the PEG chain.[6]
Mass Spectrometry (MS): Unveiling Molecular Heterogeneity
Mass spectrometry is indispensable for determining the precise molecular weight and distribution (polydispersity) of the PEG chain in m-PEG-DSPE conjugates, as well as for identifying impurities.[9]
Comparison of Ionization Techniques for PEGylated Lipid Analysis
| Technique | Principle | Advantages for m-PEG-DSPE | Disadvantages |
| MALDI-TOF | A laser desorbs and ionizes the analyte, which is co-crystallized with a matrix. Ions are separated based on their time-of-flight. | Excellent for analyzing polydisperse polymers, often providing higher resolution for heterogeneous PEGylated species where each oligomer can be observed.[10][11] Generates primarily singly-charged ions, simplifying spectra.[12] | Sample preparation can be complex; may not be as easily automated as ESI. |
| ESI-MS | A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged analyte ions. | Easily coupled with liquid chromatography (LC-MS), allowing for online separation and analysis.[13] It is a softer ionization technique that can yield multiply charged ions, useful for high molecular weight substances.[14] | Spectra of polydisperse samples can be very complex due to overlapping charge states and oligomer distributions, sometimes making interpretation difficult.[10] |
Quantitative Data: Impurity and Polydispersity Analysis by LC-HRAMS
A recent study compared m-PEG2000-DSPE from four different vendors and revealed significant differences in their impurity profiles and PEG chain length distribution.[6][9]
| Vendor | Major Impurities Identified | Apex Mass (Da) of Main Species | Polydispersity Trend |
| A | DSPE-mPEG-OH, DSPE-dimer | ~2743 | Narrowest distribution |
| B | DSPE-mPEG-OH, DSPE-dimer, +16 Da species | ~2831 | Broadest distribution, shifted to higher mass |
| C | DSPE-mPEG-OH, DSPE-dimer, +16 Da & -14 Da species | ~2743 | Similar to A |
| D | DSPE-mPEG-OH | ~2787 | Intermediate distribution |
| (Data summarized from Alker et al., 2024)[6] |
This data highlights the necessity of MS analysis for raw material characterization, as materials with similar stated purities can have different impurity profiles and PEG chain distributions that could impact formulation performance.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation
NMR spectroscopy provides detailed atomic-level structural information, confirming the identity of the conjugate and the success of the synthesis. Both ¹H and ³¹P NMR are commonly employed.
-
¹H NMR: Used to confirm the presence of characteristic peaks for both the DSPE (e.g., fatty acid chain protons) and PEG (e.g., repeating ethylene oxide units) moieties. The ratio of the integrals of these peaks can be used to estimate the molecular weight of the PEG chain and determine the conjugation efficiency.[15][16]
-
³¹P NMR: Provides information about the phosphate group in the DSPE headgroup, confirming its chemical environment.[17]
Experimental Protocol: Quantitative ¹H NMR for Conjugation Efficiency
-
Sample Preparation: Accurately weigh and dissolve the m-PEG-DSPE sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). For absolute quantification, add a known amount of an internal standard.[18] The calibrant should be chemically inert and have resonances that do not overlap with the analyte.[18]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[18]
-
Use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons for accurate integration.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.[18]
-
Carefully phase and baseline correct the spectrum.
-
-
Analysis:
-
Identify and assign the characteristic peaks for the DSPE moiety and the PEG chain. For m-PEG-DSPE, the methyl protons of the m-PEG (a singlet around 3.38 ppm) and the repeating -(CH₂CH₂O)- protons of the PEG backbone (a large signal around 3.64 ppm) are key.[15]
-
Integrate the assigned peaks.
-
Calculate the conjugation efficiency or molecular weight by comparing the integral of a terminal group (e.g., the methoxy group) to the integral of the repeating PEG unit.[15][16] Note that ¹H-¹³C coupling can create satellite peaks that should be correctly assigned for accurate quantification, especially for large polymers.[19]
-
Dynamic Light Scattering (DLS): Sizing of Micelles and Liposomes
DLS is a non-invasive technique used to measure the hydrodynamic size, size distribution, and polydispersity index (PDI) of nanoparticles, such as micelles or liposomes, formed from m-PEG-DSPE in aqueous solutions.[20][21]
Quantitative Data: DLS Analysis of m-PEG-DSPE Formulations
| Formulation Type | m-PEG-DSPE Concentration / Composition | Average Hydrodynamic Diameter (Z-average) | Polydispersity Index (PDI) | Reference |
| Micelles | 2.00 mM DSPE-mPEG2000 | ~8.2 nm | - | [20] |
| Micelles | DSPE-mPEG2000 | 17.4 nm | - | [22] |
| Drug-loaded Micelles | Ridaforolimus-loaded DSPE-PEG2000 | 33 ± 15 nm | - | [23] |
| Long-circulating Liposomes | DSPE-mPEG2000 modified | 168.91 ± 7.07 nm | 0.19 ± 0.04 | [24] |
Experimental Protocol: DLS Measurement of m-PEG-DSPE Micelles
This protocol is for the characterization of micelles formed by the thin-film hydration method.[25]
-
Sample Preparation:
-
Dissolve m-PEG-DSPE in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipid (e.g., 60°C).
-
Gently agitate to form a clear or translucent micellar solution.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Measurement:
-
Dilute the micelle solution with the hydration buffer to an appropriate concentration (e.g., 1 mg/mL) to prevent multiple scattering effects.[25]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate at a set temperature (e.g., 25°C) for 1-2 minutes.[25]
-
-
Data Acquisition: Perform the measurement to obtain the Z-average diameter, PDI, and size distribution profile. For accurate results, especially in concentrated or viscous samples, it is important to use the measured viscosity of the sample in the Stokes-Einstein equation rather than the viscosity of the solvent.[21]
Visualizing the Workflow
The characterization of m-PEG-DSPE conjugates, from raw material to final formulation, involves a logical sequence of analytical techniques.
Caption: A typical workflow for the analysis of m-PEG-DSPE conjugates.
Caption: Relationship between properties and analytical techniques.
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 5. reachseparations.com [reachseparations.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Three Detectors Used for HPLC Determination of Monoglycerides [spkx.net.cn]
- 9. biorxiv.org [biorxiv.org]
- 10. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. muser-my.com [muser-my.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Navigating the In Vitro and In Vivo Landscape: A Comparative Guide to PEG Linker Length
For researchers, scientists, and professionals in drug development, the choice of a linker is a critical determinant of a therapeutic molecule's success. Polyethylene glycol (PEG) linkers have emerged as a versatile tool to enhance the properties of biologics, small molecules, and nanoparticles. The length of the PEG chain is a crucial parameter that significantly influences the in vitro and in vivo performance of these conjugates. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The strategic incorporation of PEG linkers can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer plasma half-life.[1] This "stealth" effect also shields the conjugated molecule from proteolytic degradation and the host immune system.[1] However, the benefits of increased circulation time must be carefully weighed against potential trade-offs, such as decreased in vitro potency, which can be influenced by the length of the PEG linker.[2][3]
In Vitro Performance: A Balancing Act of Potency and Stability
The length of a PEG linker can have a profound impact on the in vitro characteristics of a conjugate, influencing its biological activity, stability, and cellular uptake.
Cytotoxicity and Biological Activity
In the context of antibody-drug conjugates (ADCs), a common observation is that increasing the length of the PEG linker can sometimes lead to a decrease in in vitro cytotoxicity.[2][3] This is often attributed to steric hindrance, where a longer PEG chain may impede the interaction of the ADC with its target receptor on the cell surface or hinder the release of the cytotoxic payload inside the cell.[3] However, for other biologics, PEGylation, regardless of the specific linker length, has been shown to have a negligible effect on the protein's secondary and tertiary structure and its in vitro bioactivity.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Linker Lengths
| Linker Length | Antibody-Payload | Cell Line | IC50 (ng/mL) | Key Observations |
| No PEG | Trastuzumab-MMAE | SK-BR-3 | ~10-50 pM (Hypothetical) | Can be highly potent but may have poor solubility.[2] |
| Short-Chain PEG (e.g., PEG4) | Affibody-MMAE | NCI-N87 | Lower IC50 (Higher Potency) | Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects.[3] |
| Long-Chain PEG (e.g., PEG10k) | Affibody-MMAE | NCI-N87 | Higher IC50 (Lower Potency) | Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell, leading to reduced cytotoxicity.[3] |
Note: The specific IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.
Stability
PEGylation is a well-established strategy to enhance the stability of therapeutic molecules. The flexible and hydrophilic PEG chains can protect the conjugated molecule from proteolytic enzymes and reduce aggregation.[4] While the presence of a PEG linker generally improves stability, the length of the linker can also play a role. Longer PEG chains can offer a greater shielding effect, providing enhanced protection against proteolysis.
In Vivo Performance: The Impact of Linker Length on Pharmacokinetics and Efficacy
The in vivo behavior of a PEGylated conjugate is where the influence of linker length is often most pronounced, directly impacting its circulation half-life, biodistribution, and ultimately, its therapeutic efficacy.
Pharmacokinetics and Biodistribution
A primary motivation for PEGylation is to extend the in vivo circulation time of a therapeutic molecule.[1] Longer PEG chains generally lead to a greater hydrodynamic size, which in turn reduces the rate of renal clearance and prolongs the plasma half-life.[5] This extended circulation allows for greater accumulation of the drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[6]
Studies have shown a clear correlation between increasing PEG linker length and longer plasma half-life. For example, in affibody-drug conjugates, a 10 kDa PEG linker resulted in an 11.2-fold longer half-life compared to a non-PEGylated conjugate.[3] Similarly, for nanoparticles, longer PEG chains have been shown to provide better protection from the reticuloendothelial system (RES), leading to prolonged circulation.[5]
However, it is important to note that this trend is not always linear, and an optimal PEG length may exist beyond which further increases do not significantly enhance circulation time.[2] Interestingly, some studies have reported that a short PEG8 linker can lead to faster blood clearance of an antibody compared to its non-PEGylated counterpart, while still maintaining tumor uptake.[7]
Table 2: In Vivo Pharmacokinetics of Molecules with Different PEG Linker Lengths
| Linker Length | Molecule Type | Animal Model | Plasma Half-life (t½) | Key Observations |
| No PEG | Affibody | Mice | Shorter | Rapid clearance from circulation.[3] |
| PEG 4k | Affibody | Mice | 2.5-fold increase vs. No PEG | Significant extension of half-life.[3] |
| PEG 10k | Affibody | Mice | 11.2-fold increase vs. No PEG | Further prolongation of circulation time.[3] |
| PEG 2k | Folate-Liposome | Mice | - | - |
| PEG 5k | Folate-Liposome | Mice | - | Increased tumor accumulation with longer PEG linker.[6][8] |
| PEG 10k | Folate-Liposome | Mice | - | Highest tumor accumulation and therapeutic efficacy.[6][8] |
Note: Pharmacokinetic parameters are highly dependent on the specific molecule, animal model, and study design.
Therapeutic Efficacy
The ultimate goal of optimizing PEG linker length is to enhance the therapeutic efficacy of the drug. The prolonged circulation and increased tumor accumulation afforded by longer PEG linkers often translate to improved in vivo antitumor activity.[6][8] In a study on folate-linked liposomes, a 10k PEG linker resulted in a greater than 40% reduction in tumor size compared to 2k or 5k linkers, a difference that was not observed in vitro.[6][8]
However, the trade-off between increased half-life and potentially decreased in vitro potency must be considered. In some cases, a very long PEG linker might reduce the biological activity of the drug to an extent that negates the benefit of its extended circulation.[3] Therefore, the optimal PEG linker length for in vivo efficacy is often a balance between these competing factors and needs to be determined empirically for each specific therapeutic agent.
Table 3: In Vivo Tumor Accumulation of Nanoparticles with Different PEG Linker Lengths
| Linker Length | Nanoparticle Type | Tumor Model | Tumor Accumulation (%ID/g) | Key Observations |
| PEG 2k | Folate-Liposome | KB Xenograft | Lower | Lower accumulation compared to longer linkers.[6][8] |
| PEG 5k | Folate-Liposome | KB Xenograft | Intermediate | Increased accumulation with longer PEG.[6][8] |
| PEG 10k | Folate-Liposome | KB Xenograft | Higher | Highest tumor accumulation.[6][8] |
| PEG 2k | Gold Nanoparticles | A431 Xenograft | Lower | Lower uptake by reticuloendothelial cells.[9] |
| PEG 5k | Gold Nanoparticles | A431 Xenograft | Higher | Higher tumor uptake.[9] |
Note: %ID/g = percentage of injected dose per gram of tissue. Values are dependent on the nanoparticle, tumor model, and time point of measurement.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PEG linker performance. Below are outlines of key experimental protocols.
Protocol 1: Site-Specific Protein PEGylation (Cysteine-Maleimide)
This protocol describes the site-specific PEGylation of a protein with an engineered cysteine residue using a PEG-maleimide reagent.[8]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent (various lengths)
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, with EDTA)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer. If the protein is sensitive to oxygen, degas the buffer.
-
PEG-Maleimide Dissolution: Immediately before use, dissolve the PEG-maleimide reagent in the reaction buffer.
-
PEGylation Reaction: Add the PEG-maleimide solution to the protein solution at a specific molar ratio (e.g., 1:1 to 1:5 protein to PEG). Incubate the reaction at room temperature or 4°C for a defined period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding an excess of the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted protein and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm PEGylation and by mass spectrometry to determine the exact mass and confirm site-specificity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a common method for assessing the in vitro cytotoxicity of PEGylated ADCs.[2][10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
PEGylated ADCs (various linker lengths)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADCs in cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a specific period (e.g., 72-96 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general workflow for evaluating the pharmacokinetics of PEGylated molecules in a mouse model.[3][11]
Materials:
-
Healthy mice (e.g., BALB/c or CD-1)
-
PEGylated molecule
-
Vehicle for injection (e.g., sterile saline)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying the PEGylated molecule in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the study.
-
Drug Administration: Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEGylated molecule to each mouse.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h) via a suitable method (e.g., tail vein, retro-orbital, or cardiac puncture for terminal bleed).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the PEGylated molecule in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for comparing the in vitro and in vivo performance of different length PEG linkers.
General experimental workflow for PEG linker comparison.
Detailed workflow for in vitro evaluation.
Detailed workflow for in vivo evaluation.
Conclusion
The length of a PEG linker is a critical design parameter that can be fine-tuned to optimize the therapeutic potential of a drug. While longer PEG chains generally enhance in vivo performance by extending circulation half-life and increasing target tissue accumulation, this can sometimes come at the cost of reduced in vitro potency. The ideal PEG linker length represents a balance between these factors and is highly dependent on the specific characteristics of the conjugated molecule and the desired therapeutic outcome. A systematic evaluation of a range of PEG linker lengths, using the robust experimental protocols outlined in this guide, is therefore essential for the successful development of novel and effective PEGylated therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. unmc.edu [unmc.edu]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies [bio-protocol.org]
Validating m-PEG2-MS Linker Cleavage: A Comparative Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker's ability to remain stable in systemic circulation while efficiently releasing its cytotoxic payload within the target cell is a critical determinant of the ADC's therapeutic index. This guide provides a comprehensive comparison of the m-PEG2-MS linker, a bifunctional linker featuring a maleimide group for conjugation, a two-unit polyethylene glycol (PEG) spacer, and a succinimide ester, against other common ADC linkers. We present supporting experimental data and detailed protocols for the validation of linker cleavage in cellular assays.
Understanding the this compound Linker and Its Cleavage Mechanism
The this compound linker combines several key features:
-
Maleimide (m): Enables covalent conjugation to thiol groups on antibodies, typically from reduced interchain disulfides or engineered cysteine residues.
-
PEG2: A short, hydrophilic polyethylene glycol spacer that can improve the ADC's solubility and pharmacokinetic properties.
-
MS (Maleimide-Succinimide): The succinimide ring formed upon conjugation to a thiol is susceptible to hydrolysis. This can be a crucial factor in the linker's stability profile. While the primary cleavage for payload release in many cleavable linkers is enzymatic or pH-dependent, the stability of the maleimide-thiol linkage itself is a key consideration. Premature cleavage can occur via a retro-Michael reaction, leading to off-target toxicity.[1][2] Hydrolysis of the succinimide ring can stabilize the linkage, preventing this premature release.[1][2]
Intracellularly, ADCs are typically internalized via receptor-mediated endocytosis and trafficked to lysosomes.[3][4] Within the acidic and enzyme-rich environment of the lysosome, the linker is designed to be cleaved, releasing the payload. For many ADCs, this cleavage is mediated by proteases like cathepsins acting on a nearby peptide sequence, or by the low pH environment. The this compound linker itself does not contain a traditionally cleavable moiety like a dipeptide or a hydrazone. Therefore, payload release from an ADC utilizing this linker would primarily rely on the degradation of the antibody backbone within the lysosome, releasing the payload still attached to the linker and a single amino acid residue (e.g., Cys-m-PEG2-MS-Payload).[5] This classifies it functionally as a non-cleavable linker in the traditional sense, with its stability being a key performance attribute.
Comparative Performance of ADC Linkers
The choice of linker significantly impacts the stability, efficacy, and safety profile of an ADC. Below is a comparison of the anticipated properties of an this compound linker with other commonly used cleavable and non-cleavable linkers.
| Linker Type | Cleavage Mechanism | Plasma Stability | Intracellular Release Rate | Bystander Effect Potential | Key Advantages | Key Disadvantages |
| This compound (Non-cleavable type) | Antibody degradation in lysosome | High | Slow | Low | High stability, predictable catabolites.[5] | Dependent on efficient lysosomal degradation, limited bystander killing.[5] |
| Val-Cit (Protease-cleavable) | Cathepsin B cleavage in lysosome | Moderate to High | Fast | High (with permeable payloads) | Potent bystander effect, well-characterized.[6] | Potential for premature cleavage by other proteases.[7] |
| Hydrazone (pH-sensitive) | Acid hydrolysis in endosomes/lysosomes | Moderate | Moderate to Fast | Moderate to High | Rapid release in acidic compartments. | Potential for instability in circulation at physiological pH.[8] |
| Disulfide (Redox-sensitive) | Reduction by intracellular glutathione | Moderate | Fast | High | Exploits high intracellular glutathione levels. | Potential for premature reduction in plasma.[9] |
Experimental Validation of Linker Cleavage
Validating the intracellular cleavage and stability of an ADC linker is crucial. A combination of cellular assays is typically employed to understand the fate of the ADC and the release of its payload.
Key Cellular Assays:
-
Cytotoxicity Assays: To determine the potency of the ADC and compare it to the free payload.
-
Internalization and Trafficking Assays: To confirm that the ADC is taken up by the target cells and trafficked to the lysosomes.
-
Payload Release and Catabolite Analysis: To directly measure the cleavage of the linker and identify the released payload and its metabolites.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To assess the cell-killing activity of the ADC and compare it to the unconjugated payload.
Methodology:
-
Cell Culture: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, the free payload, a non-targeting control ADC, and an unconjugated antibody in cell culture medium.
-
Incubation: Remove the culture medium from the cells and add the treatment solutions. Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability against concentration and determine the IC50 (half-maximal inhibitory concentration) for the ADC and the free payload.
Intracellular Trafficking by Fluorescence Microscopy
Objective: To visualize the internalization and lysosomal localization of the ADC.
Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., a dye that fluoresces in the acidic environment of the lysosome) or a dye that is spectrally distinct from a lysosomal marker.
-
Cell Culture and Treatment: Seed cells on glass-bottom dishes. Treat the cells with the fluorescently labeled ADC.
-
Lysosomal Staining: At various time points (e.g., 1, 4, 24 hours), add a lysosomal marker (e.g., LysoTracker™) to the cells.
-
Imaging: Wash the cells and image them using a confocal microscope.
-
Analysis: Assess the colocalization of the ADC fluorescence with the lysosomal marker to confirm trafficking to the lysosome.[3]
LC-MS/MS Analysis of Intracellular Catabolites
Objective: To quantify the intracellular release of the payload and identify the resulting catabolites.[10]
Methodology:
-
Cell Treatment: Treat a large number of target cells with the ADC at a concentration that allows for detectable levels of catabolites.
-
Cell Lysis: After a specified incubation time (e.g., 24, 48, 72 hours), harvest the cells, wash them to remove extracellular ADC, and lyse the cells.
-
Protein Precipitation: Precipitate the proteins from the cell lysate (e.g., with acetonitrile) to release small molecule catabolites into the supernatant.[11]
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a method that can separate and quantify the intact payload, the linker-payload, and any other potential catabolites.[12][13]
-
Quantification: Use standard curves of the expected catabolites to quantify their intracellular concentrations.
Visualizing Experimental Workflows and Pathways
ADC Internalization and Payload Release Pathway
Caption: Cellular processing of an ADC from receptor binding to payload release.
Workflow for Intracellular Catabolite Analysis
Caption: Step-by-step workflow for the analysis of ADC catabolites.
Conclusion
The validation of linker cleavage is a cornerstone of ADC development. For a linker like this compound, which is expected to function as a non-cleavable linker, the key validation points are its high stability in plasma and the characterization of its lysosomal degradation products. The experimental protocols provided here offer a framework for the comprehensive evaluation of this compound and its comparison to other linker technologies. By carefully assessing cytotoxicity, intracellular trafficking, and the profile of released catabolites, researchers can make informed decisions to optimize the design of next-generation ADCs with an improved therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling m-PEG2-MS
This guide provides immediate and essential safety, handling, and disposal information for methoxy(polyethylene glycol)-mesylate (m-PEG2-MS). The following procedures are based on best practices for handling similar chemical compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific SDS for this compound is not available, related compounds such as m-PEG-NHS esters are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach to handling is warranted. The methanesulfonyl group in this compound is a good leaving group, suggesting potential reactivity.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[1] | To protect against potential splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | To prevent skin contact and irritation.[1] |
| Body Protection | A disposable gown or a clean lab coat.[2] For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[2][4] | To prevent inhalation of potentially irritating particles.[1] |
Handling and Storage
Operational Plan:
-
Engineering Controls: Handle this compound in a chemical fume hood to ensure adequate ventilation.[1] An eyewash station and safety shower should be readily accessible.[5]
-
Handling Practices:
-
Storage:
Experimental Workflow:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. louisville.edu [louisville.edu]
- 6. fishersci.com [fishersci.com]
- 7. mPEG-Mesylate - CD Bioparticles [cd-bioparticles.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
